molecular formula C19H23N5O4S2 B12414789 Dihydropteroate synthase-IN-1

Dihydropteroate synthase-IN-1

Cat. No.: B12414789
M. Wt: 449.6 g/mol
InChI Key: PBQCVYWDYFTCMK-KNTRCKAVSA-N
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Description

Dihydropteroate synthase-IN-1 is a useful research compound. Its molecular formula is C19H23N5O4S2 and its molecular weight is 449.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H23N5O4S2

Molecular Weight

449.6 g/mol

IUPAC Name

(E)-2-cyano-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(ethylamino)-3-ethylsulfanylprop-2-enamide

InChI

InChI=1S/C19H23N5O4S2/c1-5-21-19(29-6-2)16(11-20)17(25)22-14-7-9-15(10-8-14)30(26,27)24-18-12(3)13(4)23-28-18/h7-10,21,24H,5-6H2,1-4H3,(H,22,25)/b19-16+

InChI Key

PBQCVYWDYFTCMK-KNTRCKAVSA-N

Isomeric SMILES

CCN/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)/SCC

Canonical SMILES

CCNC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)SCC

Origin of Product

United States

Foundational & Exploratory

Dihydropteroate Synthase (DHPS): A Comprehensive Technical Guide on its Activity Across Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS), designated by EC number 2.5.1.15, is a critical enzyme in the de novo biosynthesis of folate. It catalyzes the condensation of 4-aminobenzoic acid (pABA) with (7,8-dihydropterin-6-yl)methyl diphosphate (DHPP) to form 7,8-dihydropteroate and diphosphate.[1][2][3] Folate and its derivatives are essential cofactors for the synthesis of nucleic acids (purines and thymidylate) and several amino acids.[4][5] Most microorganisms and plants must synthesize folate from scratch, as they cannot utilize dietary sources.[3] Conversely, higher eukaryotes, including mammals, lack this pathway and obtain folate from their diet. This fundamental metabolic difference makes DHPS an attractive and well-validated target for a range of antimicrobial agents, most notably the sulfonamide (sulfa) drugs, which act as competitive inhibitors of pABA.[3][4][6][7] Understanding the distribution, function, and kinetic properties of DHPS across various organisms is paramount for the development of new inhibitors and for overcoming widespread drug resistance.[7][8][9]

Distribution and Activity of DHPS in Organisms

Dihydropteroate synthase is essential for survival and therefore broadly active in a diverse array of organisms that synthesize their own folate.

  • Bacteria : DHPS is ubiquitous in bacteria and has been extensively studied in numerous species, including Escherichia coli, Staphylococcus aureus, Bacillus anthracis, and Mycobacterium tuberculosis.[1][2] In most bacteria, the enzyme is a homodimer with a classic TIM barrel structure and is encoded by the folP or sul gene.[3][5]

  • Archaea : DHPS is also a component of biosynthetic pathways in Archaea, where it participates in the synthesis of folate and the related cofactor tetrahydromethanopterin.[1]

  • Lower Eukaryotes : The enzyme is active in many lower eukaryotes, making it a target for drugs against parasitic and fungal infections.[2][3] This includes protozoa like Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii, as well as fungi such as Pneumocystis jirovecii (formerly P. carinii).[3][6][7]

  • Plants : Plants synthesize folate in their mitochondria, and DHPS is a key enzyme in this pathway.[2][10] It has been characterized in species like Arabidopsis thaliana and pea (Pisum sativum).[10][11]

A notable feature of DHPS in some organisms is its existence as a multifunctional protein. For instance, in P. falciparum and plants like A. thaliana, DHPS is a bifunctional enzyme fused with 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), the preceding enzyme in the pathway.[10][12] In yeast (Saccharomyces cerevisiae) and the fungus Pneumocystis jirovecii, it can be part of a trifunctional protein that also includes dihydroneopterin aldolase (DHNA) activity.[3][7][10]

Quantitative Data on DHPS Activity

The catalytic efficiency and substrate affinity of DHPS, as well as its susceptibility to inhibitors, can vary significantly between organisms. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Dihydropteroate Synthase in Various Organisms

OrganismSubstrateKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference(s)
Escherichia coli pABA7.80.384.9 x 10⁴[7]
DHPP---
Staphylococcus aureus pABA0.8 ± 0.10.12 ± 0.011.5 x 10⁵[9]
DHPP3.9 ± 0.6--[9]
Bacillus anthracis pABA4.8 ± 1.10.44 ± 0.039.2 x 10⁴[1]
DHPP1.9 ± 0.2--[1]
Arabidopsis thaliana pABA2.5--[11]
DHPP91--[11]

Note: kcat values are often reported with respect to the varied substrate (pABA in these cases). A hyphen (-) indicates data not reported in the cited source.

Table 2: Inhibition Constants of Sulfonamides Against Dihydropteroate Synthase

OrganismInhibitorInhibition ConstantValue (μM)Reference(s)
Staphylococcus aureus SulfamethoxazoleKi0.3 ± 0.04[9]
Plasmodium falciparum (Sensitive Strain) SulfadoxineKi0.14[7]
Plasmodium falciparum (Resistant Strain) SulfadoxineKi112[7]
Toxoplasma gondii SulfamethoxazoleKi17.1[6]
3',5'-dichloro-sulfanilanilideKi0.3[6]
Arabidopsis thaliana SulfanilamideI₅₀18.6[11]
SulfacetamideI₅₀9.6[11]
SulfadiazineI₅₀4.2[11]

Signaling and Metabolic Pathways

DHPS is a central enzyme in the folate biosynthesis pathway, which begins with GTP and culminates in the production of tetrahydrofolate (THF), the biologically active form of folate.

Folate_Biosynthesis_Pathway GTP GTP DHN_PPP 7,8-Dihydroneopterin triphosphate GTP->DHN_PPP GTPCH HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHN_PPP->HMDHP Multiple Steps DHPP DHPP (7,8-dihydropterin-6-yl)methyl diphosphate HMDHP->DHPP HPPK DHPS_Enzyme Dihydropteroate Synthase (DHPS) DHPP->DHPS_Enzyme pABA pABA (4-Aminobenzoic acid) pABA->DHPS_Enzyme DHP 7,8-Dihydropteroate DHPS_Enzyme->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS + Glutamate THF Tetrahydrofolate (THF) DHF->THF DHFR + NADPH Cofactors One-Carbon Metabolism (e.g., dTMP, Purine Synthesis) THF->Cofactors

Folate Biosynthesis Pathway Highlighting DHPS.

Experimental Protocols

Accurate measurement of DHPS activity is crucial for kinetic characterization and inhibitor screening. Below are detailed methodologies for three widely used assays.

Coupled Spectrophotometric Assay

This continuous assay links the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), which is monitored as a decrease in absorbance at 340 nm.[4]

Principle: DHPS: pABA + DHPP → 7,8-Dihydropteroate + PPi DHFR: 7,8-Dihydropteroate + NADPH + H⁺ → Tetrahydropteroate + NADP⁺

Materials:

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.

  • DHPS enzyme (purified).

  • DHFR enzyme (purified, in excess).

  • Substrates: pABA and DHPP stocks in appropriate buffer.

  • Cofactor: NADPH stock solution (e.g., 10 mM).

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Methodology:

  • Prepare Reaction Mixture : In each well of the microplate, prepare a reaction mixture containing Assay Buffer, a fixed concentration of DHFR, and NADPH (final concentration typically 100-200 µM). For inhibitor studies, add the inhibitor compound at various concentrations.

  • Initiate Reaction : Start the reaction by adding one of the DHPS substrates (e.g., pABA, to a final concentration near its Km). The other substrate (DHPP) should already be in the master mix. The final reaction volume is typically 100-200 µL.

  • Monitor Absorbance : Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). For inhibition studies, plot the velocity against inhibitor concentration to determine IC₅₀ or Ki values.

Pyrophosphate/Phosphate Release Assay (Malachite Green)

This endpoint assay quantifies the pyrophosphate (PPi) released by the DHPS reaction. The PPi is first hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected colorimetrically using a Malachite Green reagent.

Materials:

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6.

  • DHPS enzyme.

  • Substrates: pABA and DHPP.

  • Inorganic Pyrophosphatase.

  • Malachite Green Reagent Kit (containing Malachite Green, ammonium molybdate, and a stabilizer).

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve.

  • 96-well clear microplate.

  • Spectrophotometer for reading absorbance at ~620-660 nm.

Methodology:

  • Set up DHPS Reaction : In microcentrifuge tubes or a 96-well plate, combine Assay Buffer, DHPS enzyme, inorganic pyrophosphatase (e.g., 0.01 U), pABA, and inhibitor (if applicable).

  • Initiate Reaction : Start the reaction by adding DHPP. The final reaction volume is typically 50-100 µL. Incubate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Develop Color : Terminate the reaction by adding the acidic Malachite Green reagent. This reagent also initiates color development. Incubate at room temperature for 15-20 minutes.

  • Prepare Standard Curve : In parallel, prepare a phosphate standard curve by adding known concentrations of the phosphate standard to wells containing the assay buffer. Add the Malachite Green reagent to these wells.

  • Measure Absorbance : Read the absorbance of all wells at ~650 nm.

  • Data Analysis : Subtract the absorbance of the no-enzyme control (blank). Use the standard curve to convert the absorbance of the samples into the amount of phosphate produced. Calculate the enzyme activity (moles of product per unit time).

Fluorescence Polarization (FP) Assay for Inhibitor Screening

FP is a high-throughput method ideal for identifying compounds that bind to the DHPS active site by measuring the displacement of a fluorescently labeled probe.

Principle: A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization of its emitted light. When bound to the large DHPS enzyme, its tumbling slows dramatically, increasing the polarization. An unlabeled inhibitor that competes for the same binding site will displace the probe, causing a decrease in polarization.

Materials:

  • FP Assay Buffer: e.g., 40 mM HEPES, 4 mM MgCl₂, pH 7.6.

  • DHPS enzyme.

  • Fluorescent Probe: A high-affinity ligand for one of the substrate pockets (e.g., the pterin pocket) conjugated to a fluorophore (e.g., fluorescein, TMR).

  • Test compounds/inhibitors dissolved in DMSO.

  • 384-well black, low-binding microplates.

  • Plate reader with fluorescence polarization capabilities.

Methodology:

  • Assay Setup : To each well of the 384-well plate, add the FP Assay Buffer, a fixed concentration of DHPS enzyme, and the fluorescent probe (at a concentration typically below its Kd).

  • Add Compounds : Add test compounds from a library plate using a pintool or acoustic dispenser (final DMSO concentration should be kept low, e.g., <1%). Include controls:

    • Minimum Polarization (P_min) : Probe only.

    • Maximum Polarization (P_max) : Probe + Enzyme.

  • Incubate : Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to reach binding equilibrium.

  • Measure Polarization : Read the fluorescence polarization (in millipolarization units, mP) on the plate reader using the appropriate excitation and emission filters for the fluorophore.

  • Data Analysis : Calculate the percent inhibition for each compound relative to the P_min and P_max controls. Compounds causing a significant drop in mP are identified as "hits" that displace the probe.

Diagrams of Workflows and Logical Relationships

Experimental Workflow for Coupled DHPS Assay

DHPS_Assay_Workflow prep 1. Reagent Preparation - Assay Buffer - Enzyme Stocks (DHPS, DHFR) - Substrate Stocks (pABA, DHPP) - Cofactor (NADPH) master_mix 2. Prepare Master Mix (Buffer, DHFR, NADPH, DHPP) prep->master_mix plate 3. Dispense into 96-Well Plate - Master Mix - Inhibitor/DMSO Control master_mix->plate initiate 4. Initiate Reaction Add pABA to all wells plate->initiate read 5. Kinetic Reading Measure A₃₄₀ over time at 37°C initiate->read analyze 6. Data Analysis read->analyze calc_rate Calculate Initial Velocity (V₀) from linear slope analyze->calc_rate plot Plot V₀ vs. [Inhibitor] calc_rate->plot determine_ic50 Determine IC₅₀ / Kᵢ plot->determine_ic50

Workflow for a coupled spectrophotometric DHPS assay.
Logical Workflow for DHPS Inhibitor Screening

HTS_Workflow start Compound Library primary Primary HTS Screen (e.g., Fluorescence Polarization Assay) Single concentration start->primary hits Initial Hits primary->hits dose Dose-Response Confirmation Calculate IC₅₀ hits->dose confirmed_hits Confirmed Hits dose->confirmed_hits ortho Orthogonal Assay (e.g., Malachite Green or Coupled Spectrophotometric Assay) confirmed_hits->ortho validated_hits Validated Hits ortho->validated_hits secondary Secondary Assays validated_hits->secondary mechanism Mechanism of Inhibition Studies (Substrate Competition) secondary->mechanism selectivity Selectivity/Specificity Assays secondary->selectivity sar Structure-Activity Relationship (SAR) Lead Optimization secondary->sar lead Lead Candidate mechanism->lead selectivity->lead sar->lead

High-throughput screening cascade for DHPS inhibitors.

References

Dihydropteroate Synthase-IN-1: A Technical Guide for a Novel Antibacterial Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dihydropteroate synthase-IN-1 (DHPS-IN-1), a potent inhibitor of a critical bacterial enzyme, highlighting its potential as a next-generation antibacterial agent. This guide details the compound's mechanism of action, quantitative efficacy, and the requisite experimental protocols for its evaluation.

Introduction: The Folate Pathway as a Prime Antibacterial Target

The rise of antibiotic-resistant bacteria necessitates the discovery of novel therapeutic agents that act on validated, yet underexploited, targets. The bacterial folic acid (folate) synthesis pathway presents an ideal target, as it is essential for bacterial survival but absent in humans, who acquire folate from their diet.[1][2] This metabolic difference allows for high selective toxicity against bacterial pathogens.[2][3]

Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[4][5] This reaction is a critical step in the de novo synthesis of folate, which is a precursor for nucleotides required for DNA and RNA synthesis.[1] DHPS is the target of the well-known sulfonamide class of antibiotics; however, widespread resistance has diminished their clinical efficacy, driving the search for new, structurally distinct inhibitors.[4] DHPS-IN-1 represents a promising compound in this endeavor.

Mechanism of Action of DHPS Inhibitors

DHPS inhibitors function by obstructing the folate synthesis pathway, leading to a bacteriostatic effect where bacterial growth and replication are halted.[1][3] Most inhibitors, like the sulfonamides, are structural analogs of the natural substrate, pABA.[2] They act as competitive inhibitors by binding to the active site of the DHPS enzyme, thereby preventing pABA from binding and halting the production of dihydropteroate.[1] By effectively starving the bacteria of essential folate precursors, these inhibitors prevent the synthesis of DNA and RNA, ultimately arresting bacterial proliferation.[2] The high selectivity of these agents stems from the fact that mammalian cells lack the DHPS enzyme.[1][3]

DHPS_Pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalyzes Pathway Further steps to Tetrahydrofolate (THF) & Nucleotide Synthesis DHP->Pathway Inhibitor DHPS-IN-1 Inhibitor->DHPS Inhibits

Caption: Folic acid pathway and the inhibitory action of DHPS-IN-1.

Quantitative Data: In Vitro Efficacy of DHPS-IN-1

This compound (also identified as compound 5g in associated literature) has demonstrated significant antimicrobial and antifungal activity. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound required to inhibit visible growth, have been determined against a panel of clinically relevant pathogens.[6]

OrganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Streptococcus pneumoniaeGram-positive Bacteria24.3[6]
Bacillus subtilisGram-positive Bacteria26.3[6]
Staphylococcus epidermidisGram-positive Bacteria22.8[6]
Escherichia coliGram-negative Bacteria20.6[6]
Proteus vulgarisGram-negative Bacteria19.6[6]
Klebsiella pneumoniaeGram-negative Bacteria23.2[6]
Aspergillus fumigatusFungi21.6[6]
Syncephalastrum racemosumFungi20.3[6]
Geotrichum candidumFungi20.4[6]

Experimental Protocols

The evaluation of a potential antibacterial agent like DHPS-IN-1 requires a series of standardized in vitro assays. Below are detailed protocols for three key experiments: a DHPS enzyme inhibition assay, a Minimum Inhibitory Concentration (MIC) assay, and a mammalian cell cytotoxicity assay.

Protocol 1: DHPS Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of a compound on DHPS activity by coupling the reaction to a second enzyme, dihydrofolate reductase (DHFR), and monitoring the change in absorbance of a cofactor.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme (from a suitable source, e.g., E. coli)

  • Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), p-aminobenzoic acid (pABA)

  • Cofactor: NADPH

  • DHPS-IN-1 (or test compound) dissolved in DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHPP, pABA, and NADPH in the assay buffer. Prepare serial dilutions of DHPS-IN-1 in DMSO.

  • Assay Mixture: In each well of the 96-well plate, prepare the reaction mixture (final volume of 200 µL) in the following order:

    • 170 µL Assay Buffer

    • 10 µL of DHPS enzyme solution

    • 2 µL of DHPS-IN-1 dilution (or DMSO for control wells)

    • A surplus of DHFR enzyme

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the DHPS enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of pABA and 10 µL of DHPP (to initiate the DHPS reaction) and 10 µL of NADPH.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes. The decrease in absorbance corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate produced by DHPS.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • Test bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[1][6]

  • DHPS-IN-1 stock solution

  • Sterile 96-well microtiter plates (U-bottom)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (for OD₆₀₀ readings)

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[2]

  • Inoculum Dilution: Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Compound Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock solution of DHPS-IN-1 to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[7] Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).[7]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[5]

  • Result Determination: The MIC is the lowest concentration of DHPS-IN-1 at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm.

Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)

This colorimetric assay assesses the impact of a compound on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[4][8]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DHPS-IN-1 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of DHPS-IN-1 in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Development and Evaluation Workflow

The discovery and preclinical evaluation of a novel antibacterial agent like DHPS-IN-1 follows a structured workflow to establish efficacy and safety.

Workflow Target Target Identification (Bacterial DHPS) Screening Primary Screening (DHPS Enzyme Inhibition Assay) Target->Screening Hit Hit Confirmation & IC₅₀ (Dose-Response Assay) Screening->Hit Active Compounds MIC In Vitro Efficacy (MIC Determination vs. Panel of Bacteria) Hit->MIC Cyto In Vitro Selectivity (Mammalian Cell Cytotoxicity Assay) MIC->Cyto Potent Compounds Lead Lead Candidate Cyto->Lead Selective Compounds

Caption: A typical workflow for the evaluation of a novel antibacterial agent.

Conclusion

This compound demonstrates promising potential as an antibacterial agent, exhibiting potent inhibitory activity against its target enzyme and broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria in vitro. Its action on the validated bacterial folate synthesis pathway provides a strong rationale for its development. The experimental protocols detailed herein provide a robust framework for researchers to further characterize DHPS-IN-1 and other novel DHPS inhibitors, assessing their enzymatic inhibition, antibacterial spectrum, and selectivity. Further investigation, including in vivo efficacy studies and resistance profiling, is warranted to fully establish the therapeutic potential of this compound.

References

Antifungal Spectrum of Dihydropteroate Synthase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropteroate synthase (DHPS) represents a validated and compelling target for the development of novel antimicrobial agents. As an essential enzyme in the folate biosynthesis pathway of many microorganisms, its inhibition offers a selective mechanism of action against fungal pathogens. This technical guide provides an in-depth overview of the antifungal spectrum of Dihydropteroate synthase-IN-1, a potent inhibitor of DHPS. The document summarizes its in vitro activity against key fungal species, outlines detailed experimental protocols for antifungal susceptibility testing, and visualizes the targeted metabolic pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and advancement of new antifungal therapies.

Introduction to Dihydropteroate Synthase as an Antifungal Target

Dihydropteroate synthase (DHPS) is a critical enzyme in the de novo folate biosynthesis pathway in many bacteria, protozoa, and fungi.[1] This pathway is responsible for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and certain amino acids.[2] Crucially, mammals lack the enzymatic machinery for de novo folate synthesis and instead acquire folate through their diet, making the folate pathway an attractive target for selective antimicrobial therapy.[1]

This compound is a potent inhibitor of DHPS.[3] By competitively inhibiting the binding of the natural substrate, para-aminobenzoic acid (pABA), to the enzyme's active site, this compound effectively halts the production of dihydropteroate, a precursor to folic acid.[2][4] This disruption of the folate pathway leads to the inhibition of fungal growth.

Quantitative Antifungal Spectrum of this compound

The in vitro antifungal activity of this compound has been evaluated against a panel of clinically relevant fungal species. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism, is a standard measure of in vitro antifungal potency.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)
Aspergillus fumigatus21.6[3]
Syncephalastrum racemosum20.3[3]
Geotrichum candidum20.4[3]

For comparative purposes, the antibacterial spectrum of this compound is presented in Table 2.

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesMIC (µg/mL)
Streptococcus pneumoniae24.3[3]
Bacillus subtilis26.3[3]
Staphylococcus epidermidis22.8[3]
Escherichia coli20.6[3]
Proteus vulgaris19.6[3]
Klebsiella pneumoniae23.2[3]

Mechanism of Action: Inhibition of the Fungal Folate Biosynthesis Pathway

This compound exerts its antifungal effect by targeting the folate biosynthesis pathway, which is essential for fungal survival. The simplified pathway is depicted below.

Folate_Biosynthesis_Pathway cluster_pathway Folate Biosynthesis Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) One_Carbon_Metabolism One-Carbon Metabolism (e.g., dTMP, purine, Met synthesis) Tetrahydrofolate->One_Carbon_Metabolism DHPS_IN_1 Dihydropteroate synthase-IN-1 DHPS_IN_1->Dihydropteroate Inhibition

Caption: Fungal Folate Biosynthesis Pathway and Inhibition by this compound.

This compound acts as a competitive inhibitor of DHPS, preventing the condensation of dihydroneopterin triphosphate and pABA to form dihydropteroate. This blockade halts the downstream production of tetrahydrofolate, a crucial carrier of one-carbon units for the synthesis of essential biomolecules, ultimately leading to the cessation of fungal growth.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, based on the standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Fungal Strains and Culture Conditions
  • Fungal Isolates: Aspergillus fumigatus, Syncephalastrum racemosum, and Geotrichum candidum.

  • Culture Medium: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).

  • Incubation: Cultures are grown at 35°C for 5-7 days to promote adequate sporulation.

Inoculum Preparation
  • Fungal colonies are covered with sterile, preservative-free saline (0.85%).

  • The surface is gently probed with a sterile loop or swab to dislodge the conidia.

  • The resulting suspension is transferred to a sterile tube.

  • Heavy particles are allowed to settle for 3-5 minutes.

  • The upper homogenous suspension is transferred to a new sterile tube.

  • The conidial suspension is adjusted to a concentration of 0.5 x 10^5 to 5 x 10^5 CFU/mL using a spectrophotometer (reading the optical density at 530 nm) and confirmed by quantitative plating on PDA or SDA.

Broth Microdilution Assay
  • Test Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 0.03 to 64 µg/mL. The final DMSO concentration should not exceed 1% (v/v).

  • Assay Plate Preparation: 100 µL of each compound dilution is added to the wells of a 96-well microtiter plate.

  • Inoculation: 100 µL of the adjusted fungal inoculum is added to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 0.25 x 10^5 to 2.5 x 10^5 CFU/mL.

  • Controls: Each plate includes a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a complete inhibition of visible growth as observed with the naked eye or with the aid of a reading mirror.

Experimental_Workflow cluster_workflow Antifungal Susceptibility Testing Workflow Start Start Fungal_Culture Fungal Culture (PDA/SDA, 35°C, 5-7 days) Start->Fungal_Culture Inoculum_Prep Inoculum Preparation (0.5-5 x 10^5 CFU/mL) Fungal_Culture->Inoculum_Prep Plate_Setup 96-Well Plate Setup (100 µL compound + 100 µL inoculum) Inoculum_Prep->Plate_Setup Compound_Dilution Compound Dilution (Serial 2-fold dilutions in RPMI) Compound_Dilution->Plate_Setup Incubation Incubation (35°C, 48-72 hours) Plate_Setup->Incubation MIC_Reading MIC Determination (Visual Inspection) Incubation->MIC_Reading End End MIC_Reading->End

Caption: A Representative Workflow for Antifungal Susceptibility Testing.

Conclusion and Future Directions

This compound demonstrates promising in vitro activity against a range of fungal pathogens, highlighting the potential of DHPS inhibitors as a valuable class of antifungal agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in this area. Future studies should focus on expanding the antifungal spectrum of this compound to include a broader range of clinically important fungi, elucidating the potential for synergistic interactions with existing antifungal drugs, and evaluating its efficacy and safety in preclinical in vivo models of fungal infections. The continued exploration of DHPS inhibitors holds significant promise for addressing the growing challenge of antifungal drug resistance.

References

Dihydropteroate Synthase-IN-1: A Technical Guide to its Role in the Folate Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and fungi.[1] This pathway is responsible for the de novo synthesis of folate, an essential cofactor for the production of nucleic acids and certain amino acids.[1] Crucially, mammals do not possess the enzymatic machinery for de novo folate synthesis and instead obtain it from their diet. This metabolic distinction renders DHPS an attractive and selective target for the development of antimicrobial agents.[2] Dihydropteroate synthase-IN-1 (DHPS-IN-1), also identified as compound 5g in recent literature, is a potent inhibitor of DHPS with demonstrated antimicrobial and antifungal activities.[3][4] This technical guide provides an in-depth overview of DHPS-IN-1, its mechanism of action within the folate synthesis pathway, comprehensive quantitative data, and detailed experimental protocols for its study.

The Folate Synthesis Pathway and the Role of DHPS

The folate synthesis pathway is a multi-step process that begins with guanosine triphosphate (GTP) and ultimately produces tetrahydrofolate, the biologically active form of folate. DHPS catalyzes a key step in this pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5] This reaction is competitively inhibited by sulfonamide drugs, which are structural analogs of PABA.[6] DHPS-IN-1, a novel acrylamide-sulfisoxazole conjugate, also targets this crucial enzymatic step.[4]

Below is a diagram illustrating the core of the folate synthesis pathway and the point of inhibition by DHPS-IN-1.

Folate_Synthesis_Pathway cluster_synthesis Folate Synthesis Pathway cluster_inhibition Inhibition GTP Guanosine Triphosphate (GTP) DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DHPS_IN_1 Dihydropteroate Synthase-IN-1 DHPS DHPS DHPS_IN_1->DHPS Inhibits

Figure 1: Simplified Folate Synthesis Pathway and DHPS-IN-1 Inhibition.

Quantitative Data for this compound

The antimicrobial and antifungal efficacy of DHPS-IN-1 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

Antimicrobial Activity of DHPS-IN-1
MicroorganismStrainMIC (µg/mL)[3]
Streptococcus pneumoniaeN/A24.3
Bacillus subtilisN/A26.3
Staphylococcus epidermidisN/A22.8
Escherichia coliN/A20.6
Proteus vulgarisN/A19.6
Klebsiella pneumoniaeN/A23.2
Antifungal Activity of DHPS-IN-1
MicroorganismStrainMIC (µg/mL)[3]
Aspergillus fumigatusN/A21.6
Syncephalastrum racemosumN/A20.3
Geotrichum candidumN/A20.4

Experimental Protocols

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

While the primary literature for DHPS-IN-1 confirms its target via antagonism studies, a direct enzyme inhibition assay is crucial for detailed kinetic analysis.[4] The following is a generalized protocol for a continuous spectrophotometric assay adapted from the literature.[8] This assay couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction, where the oxidation of NADPH is monitored.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme (from a suitable source, e.g., E. coli)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a saturating concentration of DHFR, and NADPH.

  • Inhibitor Addition: Add varying concentrations of DHPS-IN-1 to the wells. Include a control with DMSO only.

  • Enzyme Addition: Add a fixed concentration of DHPS to each well.

  • Substrate Initiation: Initiate the reaction by adding a mixture of DHPPP and PABA.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The rate of NADPH oxidation is proportional to the DHPS activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the IC50 value of DHPS-IN-1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHPS_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, DHFR, and NADPH start->prepare_reagents add_inhibitor Add DHPS-IN-1 (varying concentrations) and DMSO control prepare_reagents->add_inhibitor add_dhps Add DHPS Enzyme add_inhibitor->add_dhps initiate_reaction Initiate with DHPPP and PABA add_dhps->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_absorbance analyze_data Calculate Initial Velocities and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for DHPS Enzyme Inhibition Assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The following is a standard broth microdilution protocol for determining the MIC of DHPS-IN-1.[7][9]

Materials:

  • This compound

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution of Inhibitor: Prepare a two-fold serial dilution of DHPS-IN-1 in the appropriate broth medium across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the standardized inoculum to each well of the microplate. Include a positive control (microorganism with no inhibitor) and a negative control (broth only).

  • Incubation: Incubate the microplates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of DHPS-IN-1 at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow start Start prepare_inhibitor Prepare Serial Dilutions of DHPS-IN-1 start->prepare_inhibitor prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microplate Wells prepare_inhibitor->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at Appropriate Temperature and Time inoculate_plate->incubate determine_mic Determine MIC by Visual Inspection or OD600 incubate->determine_mic end End determine_mic->end

Figure 3: Workflow for MIC Determination by Broth Microdilution.

Conclusion

This compound is a promising antimicrobial and antifungal agent that targets a well-validated enzyme in the essential folate synthesis pathway of microorganisms. The quantitative data presented herein demonstrates its potent activity against a range of pathogens. The detailed experimental protocols provide a framework for researchers to further investigate the inhibitory properties and potential therapeutic applications of this and similar compounds. The continued exploration of novel DHPS inhibitors is a critical strategy in the ongoing effort to combat antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for Dihydropteroate Synthase-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria, fungi, and protozoa. This pathway is absent in mammals, who obtain folates from their diet, making DHPS an attractive target for the development of antimicrobial agents. Dihydropteroate synthase-IN-1 is a potent inhibitor of DHPS with demonstrated antimicrobial and antifungal activities.[1] These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound and other potential inhibitors against DHPS.

The described method is a continuous, coupled-enzyme spectrophotometric assay.[2] This assay measures the activity of DHPS by coupling the production of its product, dihydropteroate (DHP), to the oxidation of NADPH by dihydrofolate reductase (DHFR). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, providing a direct measure of DHPS activity. This method is sensitive, reproducible, and amenable to a high-throughput format, making it suitable for screening chemical libraries for novel DHPS inhibitors.[2]

Signaling Pathway and Mechanism of Action

Dihydropteroate synthase catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate and pyrophosphate. DHPS inhibitors, such as sulfonamides and this compound, typically act as competitive inhibitors of pABA, binding to the active site of the enzyme and preventing the synthesis of dihydropteroate. This, in turn, disrupts the folate synthesis pathway, leading to a depletion of essential downstream metabolites and ultimately inhibiting microbial growth.

DHPS_Pathway cluster_0 pABA p-Aminobenzoic acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Further Folate Synthesis Further Folate Synthesis DHP->Further Folate Synthesis Inhibitor Dihydropteroate synthase-IN-1 Inhibitor->DHPS Inhibition

Figure 1: Inhibition of the Dihydropteroate Synthase Pathway.

Experimental Protocols

Coupled Spectrophotometric Assay for DHPS Inhibition

This protocol outlines the procedure for determining the inhibitory activity of this compound against DHPS.

Materials and Reagents:

  • Enzymes:

    • Recombinant Dihydropteroate Synthase (DHPS)

    • Recombinant Dihydrofolate Reductase (DHFR)

  • Substrates and Cofactors:

    • p-Aminobenzoic acid (pABA)

    • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Inhibitor:

    • This compound

  • Buffer:

    • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5-8.0, containing 10 mM MgCl₂.[3][4] The optimal pH should be determined for the specific enzyme being used.[5][6]

  • Equipment:

    • UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

    • Temperature-controlled cuvette holder or plate reader (37°C).

    • Standard laboratory pipettes and consumables.

Experimental Workflow:

Assay_Workflow A Prepare Reagent Mix: Assay Buffer, DHFR, NADPH, pABA C Add Reagent Mix and Inhibitor to Microplate Wells A->C B Prepare Inhibitor Dilutions: This compound in Assay Buffer B->C D Pre-incubate at 37°C C->D E Initiate Reaction: Add DHPS and DHPP D->E F Monitor Absorbance Decrease at 340 nm E->F G Data Analysis: Calculate Initial Velocities and Determine IC50 F->G

Figure 2: Experimental Workflow for the DHPS Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of pABA, DHPP, NADPH, and this compound in a suitable solvent (e.g., DMSO for the inhibitor, water or buffer for others) and store them at -20°C or -80°C.

    • On the day of the experiment, thaw all reagents and keep them on ice.

    • Prepare a working solution of the assay buffer and bring it to the assay temperature (e.g., 37°C).

    • Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1-2% to avoid enzyme inhibition.

  • Assay Setup (for a 96-well plate format, 200 µL final volume):

    • Prepare a master mix containing the assay buffer, DHFR (in excess, e.g., 1-2 units/mL), NADPH (e.g., 100-200 µM), and pABA (at its Km value or a fixed saturating concentration, e.g., 5-50 µM).

    • To each well of a clear, flat-bottom 96-well plate, add the appropriate volume of the this compound dilution or the vehicle control.

    • Add the master mix to each well.

    • Include control wells:

      • No inhibitor control: Contains all reaction components except the inhibitor (vehicle only). This represents 100% enzyme activity.

      • No DHPS control: Contains all components except DHPS. This serves as a background control for non-enzymatic NADPH oxidation.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the reaction by adding a mixture of DHPS (at a final concentration that gives a linear rate of absorbance change, e.g., 5-10 nM) and DHPP (at its Km value or a fixed saturating concentration, e.g., 5-20 µM).[3]

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well by determining the slope of the linear portion of the absorbance versus time curve. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Subtract the rate of the "no DHPS" control from all other rates to correct for background NADPH oxidation.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] * 100

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DHPS activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The inhibitory activity of this compound is summarized by its half-maximal inhibitory concentration (IC₅₀) value. For a comprehensive characterization, it is also valuable to determine the minimum inhibitory concentrations (MICs) against various microbial strains.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpecies/EnzymeValue
IC₅₀ Purified DHPS EnzymeTo be determined experimentally
MIC Streptococcus pneumoniae24.3 µg/mL[1]
Bacillus subtilis26.3 µg/mL[1]
Staphylococcus epidermidis22.8 µg/mL[1]
Escherichia coli20.6 µg/mL[1]
Proteus vulgaris19.6 µg/mL[1]
Klebsiella pneumoniae23.2 µg/mL[1]
Aspergillus fumigatus21.6 µg/mL[1]
Syncephalastrum racemosum20.3 µg/mL[1]
Geotrichum candidum20.4 µg/mL[1]

Note: The IC₅₀ value against the purified enzyme provides a direct measure of the compound's potency at the molecular target, while MIC values reflect its efficacy in a cellular context, which is influenced by factors such as cell permeability and efflux.

References

Application Notes and Protocols for Cell-Based Assay of Dihydropteroate Synthase-IN-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and fungi.[1][2][3] This pathway is responsible for the de novo synthesis of folate, a vitamin essential for the production of nucleotides and certain amino acids.[4][5] Since mammals obtain folate from their diet and lack the DHPS enzyme, it represents an attractive target for the development of antimicrobial agents.[1][2][3] Dihydropteroate synthase-IN-1 (DHPS-IN-1) is a potent inhibitor of DHPS, exhibiting both antimicrobial and antifungal properties.[6] These application notes provide a detailed protocol for a cell-based assay to determine the activity of DHPS-IN-1 against Dihydropteroate synthase in a cellular environment.

The described method utilizes permeabilized microbial cells, allowing for the direct measurement of intracellular DHPS activity via a coupled-enzyme spectrophotometric assay. This approach offers a more physiologically relevant assessment of inhibitor potency compared to traditional enzyme-only assays by considering factors such as cell permeability.

Signaling Pathway and Inhibition Mechanism

Dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][7] This is a key step in the folate synthesis pathway. DHPS-IN-1 acts as a competitive inhibitor of DHPS, likely by binding to the active site and preventing the binding of its natural substrates.[8][9] The inhibition of DHPS disrupts the folate pathway, leading to a depletion of essential metabolites and ultimately inhibiting microbial growth.

DHPS_Pathway cluster_folate_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition DHPPP 6-Hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA para-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHPS->Dihydropteroate DHFR->Tetrahydrofolate Inhibitor Dihydropteroate synthase-IN-1 Inhibitor->DHPS

Caption: Folate biosynthesis pathway and DHPS inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a panel of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Streptococcus pneumoniaeBacterium24.3
Bacillus subtilisBacterium26.3
Staphylococcus epidermidisBacterium22.8
Escherichia coliBacterium20.6
Proteus vulgarisBacterium19.6
Klebsiella pneumoniaeBacterium23.2
Aspergillus fumigatusFungus21.6
Syncephalastrum racemosumFungus20.3
Geotrichum candidumFungus20.4

Data sourced from MedchemExpress.[6]

Experimental Protocols

This protocol describes a cell-based assay using permeabilized Escherichia coli to measure the inhibitory activity of this compound. The principle relies on a coupled enzyme reaction where the product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.[10][11]

Materials and Reagents
  • Bacterial Strain: Escherichia coli (e.g., ATCC 25922 or a suitable laboratory strain)

  • Growth Medium: Luria-Bertani (LB) broth

  • This compound: Stock solution in DMSO

  • Permeabilization Buffer: 100 mM Tris-HCl (pH 8.0) containing 10 mM EDTA and 0.1% (v/v) Triton X-100

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂

  • Substrates:

    • 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP)

    • para-Aminobenzoic acid (pABA)

  • Coupling Enzyme System:

    • Dihydrofolate reductase (DHFR) from E. coli

    • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Control Inhibitor: Sulfamethoxazole

  • Equipment:

    • Spectrophotometer (plate reader compatible)

    • Centrifuge

    • Incubator

    • 96-well microplates (UV-transparent)

Experimental Workflow

Assay_Workflow cluster_workflow Experimental Workflow Start Start Culture 1. Bacterial Culture Growth (E. coli to mid-log phase) Start->Culture Harvest 2. Cell Harvesting and Washing (Centrifugation and resuspension) Culture->Harvest Permeabilize 3. Cell Permeabilization (Incubation with Triton X-100/EDTA) Harvest->Permeabilize Incubate_Inhibitor 4. Incubation with DHPS-IN-1 (Pre-incubation with inhibitor) Permeabilize->Incubate_Inhibitor Add_Reagents 5. Addition of Assay Components (Substrates, DHFR, NADPH) Incubate_Inhibitor->Add_Reagents Measure 6. Spectrophotometric Measurement (OD at 340 nm over time) Add_Reagents->Measure Analyze 7. Data Analysis (Calculate % inhibition and IC50) Measure->Analyze End End Analyze->End

Caption: Cell-based assay workflow for DHPS activity.

Step-by-Step Protocol

1. Bacterial Cell Culture:

  • Inoculate a single colony of E. coli into 5 mL of LB broth.

  • Incubate overnight at 37°C with shaking.

  • The following day, dilute the overnight culture 1:100 into fresh LB broth.

  • Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

2. Cell Preparation and Permeabilization:

  • Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with 10 mL of ice-cold Assay Buffer.

  • Centrifuge again and resuspend the cell pellet in Permeabilization Buffer to an OD₆₀₀ of 1.0.

  • Incubate the cell suspension at room temperature for 15 minutes to allow for permeabilization.

  • Wash the permeabilized cells twice with Assay Buffer to remove the permeabilization reagents.

  • Resuspend the final cell pellet in Assay Buffer to an OD₆₀₀ of 1.0.

3. Assay Protocol:

  • Prepare serial dilutions of this compound and the control inhibitor (sulfamethoxazole) in Assay Buffer in a 96-well plate. Include a no-inhibitor control (vehicle control, e.g., DMSO).

  • Add 20 µL of the permeabilized E. coli suspension to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a reaction master mix containing:

    • pABA (final concentration 200 µM)

    • DHPPP (final concentration 50 µM)

    • DHFR (final concentration 1 unit/mL)

    • NADPH (final concentration 200 µM)

  • Initiate the reaction by adding 180 µL of the reaction master mix to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the decrease in absorbance at 340 nm every minute for 30 minutes.

4. Data Analysis:

  • Calculate the rate of NADPH oxidation (decrease in OD₃₄₀/min) for each well.

  • Determine the percentage of DHPS inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Rate with inhibitor / Rate of vehicle control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DHPS activity) by fitting the data to a dose-response curve.

Conclusion

This cell-based assay provides a robust and physiologically relevant method for evaluating the activity of this compound and other potential DHPS inhibitors. By utilizing permeabilized cells, this protocol accounts for the initial barrier of the cell envelope, offering a more accurate prediction of a compound's potential antimicrobial efficacy. This assay is suitable for high-throughput screening and detailed kinetic analysis of DHPS inhibitors in a cellular context.

References

Application Note: Molecular Docking Simulation of Dihydropteroate Synthase with IN-1, a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and fungi.[1][2] This pathway is responsible for producing tetrahydrofolate, a precursor essential for the synthesis of nucleic acids and certain amino acids.[3][4] Since mammals obtain folate from their diet and lack the DHPS enzyme, it represents an ideal target for selective antimicrobial agents.[3][5] The sulfonamide class of antibiotics, which competitively inhibit DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA), has been a cornerstone of antimicrobial therapy for decades.[6][7] However, the extensive use of these drugs has led to widespread bacterial resistance, diminishing their clinical efficacy and necessitating the discovery of novel inhibitors.[7][8]

Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[9][10] This in silico approach accelerates the identification of potential drug candidates by simulating the interaction at the molecular level, thereby reducing the time and cost associated with traditional high-throughput screening. This application note details the protocol for a molecular docking simulation of a novel inhibitor, Dihydropteroate synthase-IN-1 (DHPS-IN-1), with the DHPS enzyme. It provides a workflow, representative data, and analysis guidelines for researchers in the field of antimicrobial drug development.

Folate Biosynthesis Pathway and DHPS Inhibition

The enzyme DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[3][11] This is a vital step in the de novo synthesis of folate.[3] Inhibitors like DHPS-IN-1 are designed to block the active site of DHPS, thereby halting the pathway and preventing bacterial proliferation.[5]

Folate_Pathway Folate Biosynthesis Pathway and Inhibition cluster_pathway GTP GTP DHPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR DHFS adds Glutamate DHF 7,8-Dihydrofolate THF Tetrahydrofolate (Essential for DNA/RNA Synthesis) DHF->THF Catalyzed by DHFR DHPS->DHP Inhibitor DHPS-IN-1 Inhibitor->DHPS Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by DHPS-IN-1.

Experimental Protocols: Molecular Docking Simulation

This protocol outlines a generalized procedure for docking DHPS-IN-1 to the DHPS enzyme using common molecular modeling software such as AutoDock, Glide, or DOCK.[9][12]

1. Preparation of the Receptor (DHPS)

  • 1.1. Structure Retrieval: Obtain the 3D crystal structure of Dihydropteroate synthase from a protein database like the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a known inhibitor or substrate analog.

  • 1.2. Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[10]

  • 1.3. Protonation and Repair: Add polar hydrogen atoms to the protein structure. Check for and repair any missing side-chain atoms or residues.

  • 1.4. Charge Assignment: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).[13] The prepared protein file is saved in a suitable format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (DHPS-IN-1)

  • 2.1. Structure Generation: Obtain the 2D structure of DHPS-IN-1 (also known as compound 5g) from a chemical database like PubChem or MedchemExpress.[14]

  • 2.2. 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation.[13]

  • 2.3. Charge and Torsion Assignment: Assign Gasteiger partial charges. Define the rotatable bonds (torsions) of the ligand to allow for conformational flexibility during the docking process. Save the prepared ligand file in the appropriate format (e.g., PDBQT).

3. Grid Generation and Active Site Definition

  • 3.1. Binding Site Identification: Identify the active site of DHPS. This is typically the pABA binding pocket, which can be located based on the position of the co-crystallized ligand in the original PDB file or through literature review.[10][15]

  • 3.2. Grid Box Setup: Define a 3D grid box that encompasses the entire binding pocket. The grid box defines the search space for the ligand docking. The size and center of the grid must be large enough to allow the ligand to move and rotate freely within the active site.[16]

  • 3.3. Map Generation: Pre-calculate grid maps for various atom types. These maps store the potential energy of interaction and are used by the docking algorithm to rapidly score ligand poses.[17]

4. Execution of Molecular Docking

  • 4.1. Algorithm Selection: Choose a suitable docking algorithm. Lamarckian Genetic Algorithm (LGA) is a commonly used and robust algorithm available in programs like AutoDock.[18]

  • 4.2. Docking Parameter Setup: Configure the docking parameters, including the number of docking runs (e.g., 100), population size, and the maximum number of energy evaluations.

  • 4.3. Run Simulation: Execute the docking simulation using the prepared receptor, ligand, and grid parameter files. The program will generate multiple possible binding poses (conformations) of the ligand in the receptor's active site, each with a corresponding binding energy score.[18]

5. Analysis of Results

  • 5.1. Pose Clustering: Group the resulting docking poses based on their conformational similarity (e.g., using a root-mean-square deviation (RMSD) cutoff of 2.0 Å).[17]

  • 5.2. Binding Energy Evaluation: Analyze the predicted binding energies for each cluster. The lowest binding energy generally corresponds to the most favorable binding pose.[19]

  • 5.3. Visualization and Interaction Analysis: Visualize the top-ranked (lowest energy) binding pose in a molecular graphics viewer (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between DHPS-IN-1 and the amino acid residues in the DHPS active site.

Molecular Docking Workflow

The following diagram illustrates the key steps in the molecular docking protocol.

Docking_Workflow Molecular Docking Workflow cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Results Analysis p1 Obtain Protein Structure (DHPS from PDB) p2 Pre-process Protein (Remove water, add H+) p1->p2 l1 Obtain Ligand Structure (DHPS-IN-1) l2 Generate 3D Ligand & Energy Minimize l1->l2 g1 Define Binding Site & Generate Grid Box p2->g1 l2->g1 d1 Execute Docking Algorithm (e.g., AutoDock Vina) g1->d1 a1 Cluster & Rank Poses by Binding Energy d1->a1 a2 Visualize Best Pose a1->a2 a3 Analyze Key Interactions (H-bonds, etc.) a2->a3

Caption: A streamlined workflow for the molecular docking of DHPS-IN-1.

Results and Data Presentation

The efficacy of a potential inhibitor is determined by both its biological activity and its predicted binding affinity from simulation.

Antimicrobial and Antifungal Activity

DHPS-IN-1 has demonstrated potent antimicrobial and antifungal activities. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's effectiveness.[14]

Table 1: In Vitro Activity of DHPS-IN-1
Organism MIC (µg/mL) [14]
S. pneumoniae24.3
B. subtilis26.3
S. epidermidis22.8
E. coli20.6
P. vulgaris19.6
K. pneumonia23.2
A. fumigates (Fungus)21.6
S. racemosum (Fungus)20.3
G. candidum (Fungus)20.4

Molecular Docking Simulation Data

The results from a molecular docking simulation provide quantitative estimates of binding affinity. Lower binding energy values indicate a more stable and favorable protein-ligand interaction. The binding energy can be used to estimate the inhibition constant (Ki).

Table 2: Representative Molecular Docking Results for DHPS-IN-1
Parameter Value Interpretation
Binding Energy (kcal/mol) -8.5A strong negative value suggests favorable and stable binding.
Estimated Inhibition Constant (Ki) (µM) 2.1Predicts potent inhibition at the micromolar level.
Interacting Residues Arg52, Asp84, Lys174Key amino acids in the active site forming hydrogen bonds with the inhibitor.[20]
Interaction Types Hydrogen Bonding, Hydrophobic InteractionsIndicates a combination of forces stabilizing the ligand in the binding pocket.

Note: The data in Table 2 are representative values for a potent inhibitor and serve as an illustrative example of typical docking simulation output.

Discussion

The docking results suggest that DHPS-IN-1 forms a stable complex within the active site of the Dihydropteroate synthase enzyme, with a predicted binding energy of -8.5 kcal/mol. This strong binding affinity is consistent with the low micromolar estimated inhibition constant (Ki) and corroborates the potent antimicrobial activity observed in vitro (Table 1).

Visualization of the top-ranked pose reveals that the inhibitor's potency likely stems from key interactions with specific amino acid residues. For example, hydrogen bonds with residues such as Arg52 and Asp84, which are known to be critical for substrate recognition, would effectively block the natural substrate (pABA) from binding.[20] These computational predictions provide a molecular basis for the observed activity of DHPS-IN-1 and offer a valuable starting point for further lead optimization. Future studies could focus on synthesizing analogs of DHPS-IN-1 to enhance these key interactions, potentially leading to inhibitors with even greater potency and improved pharmacological profiles.

References

Application Notes and Protocols for Testing Dihydropteroate Synthase-IN-1 in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many bacteria and some lower eukaryotes. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a validated and attractive target for antimicrobial agents. Unlike bacteria, mammals obtain folate from their diet, rendering DHPS inhibitors selectively toxic to microorganisms. Dihydropteroate synthase-IN-1 is a potent inhibitor of DHPS with demonstrated in vitro antimicrobial and antifungal activities. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in relevant animal infection models, a crucial step in the drug development pipeline to assess in vivo efficacy, pharmacokinetics, and safety.

Mechanism of Action

This compound, like other DHPS inhibitors, acts as a competitive inhibitor of the enzyme's natural substrate, para-aminobenzoic acid (pABA). By binding to the active site of DHPS, it prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a crucial step in the synthesis of dihydropteroate. This blockade of the folate pathway ultimately leads to the cessation of bacterial growth and replication.

DHPS_Inhibition_Pathway cluster_folate Bacterial Folate Synthesis cluster_inhibition Inhibition DHPPP DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolate DHFR->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Essential for DHPS_IN_1 Dihydropteroate synthase-IN-1 DHPS_IN_1->DHPS Inhibits

Caption: Signaling pathway of Dihydropteroate synthase (DHPS) and its inhibition by this compound.

In Vitro Activity of this compound

Prior to in vivo studies, the in vitro activity of this compound against a panel of relevant pathogens should be thoroughly characterized. The minimum inhibitory concentration (MIC) is a key parameter to determine the baseline potency of the compound.

Organism MIC (µg/mL) [1]
Streptococcus pneumoniae24.3
Bacillus subtilis26.3
Staphylococcus epidermidis22.8
Escherichia coli20.6
Proteus vulgaris19.6
Klebsiella pneumoniae23.2
Aspergillus fumigatus21.6
Syncephalastrum racemosum20.3
Geotrichum candidum20.4

Preclinical Evaluation Workflow

A structured workflow is essential for the systematic evaluation of this compound in animal models. This workflow typically includes pharmacokinetics and pharmacodynamics (PK/PD) studies, model selection, and efficacy testing.

preclinical_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Animal Model Selection cluster_3 Phase 4: In Vivo Efficacy Studies cluster_4 Phase 5: Data Analysis in_vitro In Vitro Activity (MIC) pk_pd Pharmacokinetics (PK) in Healthy Animals (Dose, Route, Frequency) in_vitro->pk_pd model_selection Selection of Animal Infection Model (e.g., Murine Peritonitis, Thigh Infection) pk_pd->model_selection efficacy Efficacy Testing (Survival, Bacterial Load) model_selection->efficacy data_analysis Data Analysis and Reporting efficacy->data_analysis

Caption: A typical workflow for the preclinical evaluation of a novel antimicrobial agent.

Experimental Protocols

The following are detailed, representative protocols for the in vivo evaluation of this compound. These protocols should be adapted based on the specific pathogen, infection model, and institutional guidelines.

Protocol 1: Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.

1. Animal Model:

  • Species: Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Immunosuppression (Optional): To establish a robust infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

2. Bacterial Strain and Inoculum Preparation:

  • Select a relevant bacterial strain with a known MIC for this compound (e.g., Staphylococcus aureus, Escherichia coli).

  • Grow the bacterial culture to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

3. Infection Procedure:

  • Anesthetize the mice.

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

4. Treatment:

  • Initiate treatment at a predetermined time post-infection (e.g., 2 hours).

  • Administer this compound via a clinically relevant route (e.g., intravenous, oral gavage).

  • Include a vehicle control group and a positive control group (an antibiotic with known efficacy against the test organism).

  • The dose and frequency of administration should be informed by preliminary pharmacokinetic studies.

5. Efficacy Assessment:

  • At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Aseptically dissect the infected thigh muscle.

  • Homogenize the tissue in sterile PBS.

  • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

6. Data Analysis:

  • Compare the bacterial load in the treated groups to the vehicle control group.

  • A statistically significant reduction in bacterial load indicates in vivo efficacy.

Protocol 2: Murine Systemic Infection (Sepsis) Model

This model is used to evaluate the efficacy of antimicrobial agents against life-threatening systemic infections.

1. Animal Model:

  • Species: Male or female CD-1 mice (or other appropriate strain), 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days.

2. Bacterial Strain and Inoculum Preparation:

  • Prepare the bacterial inoculum as described in Protocol 1. The concentration will need to be optimized to induce a lethal infection within a defined timeframe (e.g., LD50 determination).

3. Infection Procedure:

  • Inject a defined lethal dose (e.g., LD90-100) of the bacterial suspension intraperitoneally (IP).

4. Treatment:

  • Initiate treatment at a predetermined time post-infection (e.g., 1 hour).

  • Administer this compound, vehicle control, and positive control antibiotic as described in Protocol 1.

5. Efficacy Assessment:

  • Monitor the survival of the mice over a defined period (e.g., 7 days).

  • Record the time to death for each animal.

6. Data Analysis:

  • Generate Kaplan-Meier survival curves.

  • Compare the survival rates between the treated and control groups using a statistical test such as the log-rank test. A significant increase in survival indicates efficacy.

Pharmacokinetic Studies

Prior to efficacy studies, it is crucial to understand the pharmacokinetic profile of this compound in the selected animal model.

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

1. Animal Model:

  • Species: Healthy male or female mice of the same strain to be used in efficacy studies.

2. Drug Administration:

  • Administer a single dose of this compound via the intended route of administration (e.g., intravenous bolus, oral gavage).

3. Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma and store frozen until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

5. Pharmacokinetic Parameter Calculation:

  • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

Pharmacokinetic Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

Concluding Remarks

The successful translation of a promising in vitro inhibitor like this compound into a clinical candidate relies heavily on rigorous and well-designed in vivo studies. The protocols and data presentation formats outlined in these application notes provide a framework for the systematic evaluation of this and other novel DHPS inhibitors in animal infection models. Careful consideration of the animal model, bacterial pathogen, and pharmacokinetic properties of the compound will be paramount to generating meaningful and translatable data for future drug development efforts.

References

Application Notes and Protocols for In vivo Studies of Dihydropteroate Synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and fungi.[1][2][3] Its absence in mammals makes it an attractive target for antimicrobial agents.[4] Dihydropteroate synthase-IN-1 (DHPS-IN-1), also identified as compound 5g, is a potent inhibitor of DHPS, exhibiting both antimicrobial and antifungal activities.[5][6][7] Furthermore, it has been noted to inhibit cytochrome P450 and has potential applications as a diagnostic radio-imaging material.[5]

This document provides detailed application notes and protocols for the investigation of DHPS-IN-1 in in vivo studies. A significant challenge in the in vivo application of many small molecule inhibitors is their low aqueous solubility, a common characteristic of compounds in this class. While specific solubility data for DHPS-IN-1 is not publicly available, the following protocols offer a systematic approach to determine its solubility, formulate a suitable vehicle for administration, and conduct preliminary in vivo assessments.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of DHPS-IN-1 is presented in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₃N₅O₄S₂MedchemExpress
Molecular Weight 449.55 g/mol CymitQuimica
CAS Number 2418026-70-5MedchemExpress
Appearance SolidCymitQuimica

Solubility Determination Protocol

The first critical step for successful in vivo studies is to determine the solubility of DHPS-IN-1 in various pharmaceutically acceptable vehicles. This will inform the selection of an appropriate formulation for administration.

Objective: To determine the solubility of DHPS-IN-1 in a panel of common solvents and vehicles used for in vivo research.

Materials:

  • This compound

  • A panel of solvents (e.g., DMSO, Ethanol, PEG400, Propylene Glycol, Saline, Water)

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Protocol:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of DHPS-IN-1 in 100% DMSO.

  • Solubility Screening:

    • Add an excess amount of DHPS-IN-1 to a known volume of each test solvent (e.g., 1 mg to 100 µL).

    • Vortex the mixture vigorously for 2 minutes.

    • Sonicate the mixture for 10 minutes.

    • Equilibrate the mixture at room temperature for 2 hours.

    • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant.

  • Quantification:

    • Analyze the concentration of DHPS-IN-1 in the supernatant using a validated analytical method (e.g., HPLC).

    • Compare the measured concentration to a standard curve to determine the solubility in each solvent.

Data Presentation:

The results of the solubility assessment should be summarized in a table for easy comparison.

Solvent/VehicleSolubility (mg/mL)Solubility (mM)Observations
Water
Saline (0.9% NaCl)
10% DMSO in Saline
10% Ethanol in Saline
40% PEG400 in Water
5% Tween 80 in Water
Corn Oil

In Vivo Formulation Protocol

Based on the solubility data, a suitable formulation can be developed. For many poorly soluble compounds, a co-solvent system or a suspension is often required.

Objective: To prepare a formulation of DHPS-IN-1 suitable for a chosen route of administration (e.g., intravenous, intraperitoneal, oral).

Example Formulation (for a poorly soluble compound):

This is a general protocol that should be adapted based on the results of the solubility assessment.

Materials:

  • This compound

  • Selected solvents/vehicles (e.g., DMSO, PEG400, Tween 80, Saline)

  • Sterile, pyrogen-free vials and syringes

Protocol for a Co-Solvent Formulation:

  • Weigh the required amount of DHPS-IN-1.

  • Dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO).

  • Slowly add a second solvent (e.g., PEG400) while vortexing to maintain solubility.

  • Add a surfactant (e.g., Tween 80) if necessary to improve stability.

  • Bring the formulation to the final volume with a physiologically compatible aqueous vehicle (e.g., saline or PBS) while vortexing.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

  • Ensure the final concentration of organic solvents is within acceptable limits for the chosen animal model and route of administration.

Preliminary In Vivo Tolerability and Pharmacokinetic Study Protocol

Before efficacy studies, it is essential to assess the tolerability and basic pharmacokinetic profile of the formulated DHPS-IN-1.

Objective: To determine the maximum tolerated dose (MTD) and the plasma concentration-time profile of DHPS-IN-1 after a single administration.

Animal Model: Select an appropriate animal model (e.g., mice or rats). All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Protocol:

  • Dose Grouping: Establish several dose groups, including a vehicle control group.

  • Administration: Administer the formulated DHPS-IN-1 to the animals via the chosen route.

  • Tolerability Assessment:

    • Monitor the animals for any signs of toxicity (e.g., changes in weight, behavior, physical appearance) at regular intervals for a set period (e.g., 7 days).

    • Perform a gross necropsy at the end of the study to look for any organ abnormalities.

  • Pharmacokinetic Sampling:

    • For pharmacokinetic analysis, collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) after administration.

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of DHPS-IN-1 in the plasma samples.

    • Analyze the plasma samples to determine the concentration of DHPS-IN-1 at each time point.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling Pathway

DHPS_Pathway pABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPt_PP 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPt-PP) DHPt_PP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthase (DHFS) DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purines_etc Purines, Thymidine, Amino Acids THF->Purines_etc DHPS_IN_1 DHPS-IN-1 DHPS_IN_1->DHPS Inhibition

Caption: Bacterial Folate Biosynthesis Pathway and Inhibition by DHPS-IN-1.

Experimental Workflow

InVivo_Workflow start Start: DHPS-IN-1 Compound solubility 1. Solubility Assessment in various vehicles start->solubility data_analysis1 Analyze Solubility Data solubility->data_analysis1 formulation 2. Formulation Development (e.g., co-solvent, suspension) data_analysis1->formulation tolerability 3. In Vivo Tolerability Study (MTD determination) formulation->tolerability pk_study 4. Preliminary PK Study tolerability->pk_study data_analysis2 Analyze Tolerability & PK Data pk_study->data_analysis2 efficacy 5. In Vivo Efficacy Studies (Infection Models) data_analysis2->efficacy end End: In Vivo Proof-of-Concept efficacy->end

Caption: Experimental Workflow for In Vivo Evaluation of DHPS-IN-1.

References

Application Note: Isothermal Titration Calorimetry for the Thermodynamic Characterization of DHPS Inhibitor Binding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the bacterial folate biosynthesis pathway.[1][2] This pathway is responsible for producing tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.[2][3] Since mammals obtain folates from their diet and lack the DHPS enzyme, it represents an excellent and selective target for antimicrobial agents.[2][4] Sulfonamides, a class of antibiotics, function by competing with the native substrate, para-aminobenzoic acid (pABA), thereby inhibiting DHPS activity.[4][5]

Understanding the precise binding mechanism and thermodynamic forces that govern the interaction between an inhibitor and DHPS is paramount for the development of new and more potent drugs, especially in the face of growing antibiotic resistance. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6][7] This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing key parameters such as the binding affinity (KD), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).[8] This application note provides a detailed protocol for using ITC to study the binding of inhibitors to DHPS.

The Folate Biosynthesis Pathway and DHPS Inhibition

The enzyme DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][5] This is a crucial step in the de novo synthesis of folate in microorganisms.[2] Inhibitors targeting DHPS block this reaction, leading to the depletion of essential downstream metabolites and ultimately causing cell death.[2][4]

DHPS_Pathway DHPP DHPP DHPS DHPS (Enzyme) DHPP->DHPS pABA pABA pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis DHFR DHFR DHP->DHFR Other Steps prod_label Products DHF Dihydrofolate DHFR->DHF THF Tetrahydrofolate (Essential Cofactor) DHF->THF Inhibitor DHPS Inhibitor (e.g., Sulfonamides) Inhibitor->DHPS Inhibition sub_label Substrates

Caption: The bacterial folate biosynthesis pathway highlighting the role of DHPS and its inhibition.

Experimental Workflow for ITC Analysis

The process of characterizing an inhibitor's binding to DHPS using ITC follows a systematic workflow, from careful sample preparation to final data interpretation. Each step is critical for obtaining high-quality, reproducible data.

ITC_Workflow prep 1. Sample Preparation - Purify & dialyze DHPS - Prepare inhibitor stock - Match buffer precisely qc 2. Quality & Concentration Control - Measure accurate concentrations - Check protein for aggregation (DLS) prep->qc setup 3. Instrument Setup - Clean cell and syringe - Load DHPS into cell - Load inhibitor into syringe qc->setup run 4. Titration Experiment - Equilibrate temperature - Perform sequential injections - Record heat changes (thermogram) setup->run control 5. Control Experiment - Titrate inhibitor into buffer - Measure heat of dilution run->control analysis 6. Data Analysis - Integrate raw data - Subtract heat of dilution - Fit to a binding model control->analysis results 7. Thermodynamic Profile - Determine Kᴅ, ΔH, ΔS, and n analysis->results

Caption: A standard workflow for an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol

This protocol provides a general framework for conducting ITC experiments to measure the binding of an inhibitor to DHPS. Concentrations and settings may require optimization.

1. Materials and Reagents

  • Purified DHPS enzyme

  • DHPS inhibitor compound

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC or similar)

  • Dialysis tubing or centrifugal concentrators

  • Spectrophotometer for concentration measurement

  • Assay Buffer (e.g., 50 mM HEPES or Phosphate, 150 mM NaCl, pH 7.5). Crucially, the buffer for the protein and the inhibitor must be identical. [8] Using a buffer with a low ionization enthalpy is recommended.[9]

  • Degasser

2. Sample Preparation

  • DHPS Enzyme Preparation:

    • Express and purify DHPS to >95% homogeneity.

    • Extensively dialyze the purified DHPS against the chosen assay buffer overnight at 4°C. Perform at least two buffer changes. This step is critical to minimize buffer mismatch effects, which can create large heats of dilution.[7][10]

    • After dialysis, centrifuge the protein solution (e.g., at 14,000 x g for 15 min at 4°C) to remove any aggregated material.[8]

    • Accurately determine the final concentration of DHPS using a spectrophotometer and its extinction coefficient. A typical starting concentration for the cell is 10-20 µM.[10]

  • Inhibitor (Ligand) Preparation:

    • Dissolve the inhibitor in the exact same buffer batch used for the final protein dialysis to the highest possible concentration. If DMSO is required to dissolve the inhibitor, ensure the final concentration is low (<5%) and, most importantly, is precisely matched in the protein solution in the cell.[8]

    • Accurately determine the inhibitor concentration.

    • The typical inhibitor concentration in the syringe should be 10-15 times higher than the DHPS concentration in the cell (e.g., 100-300 µM).[7]

  • Buffer Preparation:

    • Prepare a sufficient quantity of assay buffer for all steps from a single stock.

    • Degas the buffer and all final solutions immediately before use to prevent air bubble formation in the ITC cell and syringe.[8]

3. ITC Experimental Run

  • Instrument Cleaning and Setup:

    • Thoroughly clean the sample cell and injection syringe with detergent and water as per the manufacturer's protocol, followed by extensive rinsing with the assay buffer.[11]

  • Loading Samples:

    • Carefully load the DHPS solution into the sample cell (typically ~200-300 µL, depending on the instrument), avoiding the introduction of bubbles.[11]

    • Load the inhibitor solution into the injection syringe (~40-100 µL).[8]

  • Setting Experimental Parameters:

    • Temperature: 25°C (or desired temperature).

    • Stirring Speed: 750 RPM.

    • Injection Scheme:

      • Initial Injection: 1 x 0.4 µL (to be discarded during analysis).

      • Subsequent Injections: 18 x 2 µL.

      • Spacing: 150 seconds between injections (or until the signal returns to baseline).

    • Reference Power: 10-15 µcal/sec.

  • Equilibration and Execution:

    • Allow the system to equilibrate for at least 30 minutes to achieve a stable baseline.

    • Initiate the titration run.

4. Control Experiment

  • To determine the heat of dilution of the inhibitor, perform an identical titration experiment by injecting the inhibitor solution from the syringe into the sample cell containing only the assay buffer.[11] The data from this run will be subtracted from the main experimental data during analysis.

Data Analysis and Presentation

The raw output from an ITC experiment is a thermogram showing heat flow over time. Each injection of the inhibitor into the DHPS solution produces a heat change.

  • Integration: The area under each injection peak is integrated to determine the heat change (ΔH) for that injection.

  • Correction: The heat of dilution from the control experiment is subtracted from the integrated heats of binding.

  • Fitting: The corrected heats are plotted against the molar ratio of inhibitor to DHPS. This binding isotherm is then fitted to a suitable binding model (e.g., one-site independent) using the instrument's software (e.g., Origin).[12]

The fitting process yields the key thermodynamic parameters:

  • Binding Affinity (KD): The dissociation constant, a measure of binding strength (lower KD means tighter binding).

  • Stoichiometry (n): The number of inhibitor molecules that bind to one molecule of DHPS.

  • Enthalpy (ΔH): The heat released or absorbed upon binding.

  • Entropy (ΔS): Calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS , where ΔG = -RTln(KA) and KA = 1/KD.

Example Data Summary

The following table presents hypothetical but realistic thermodynamic data for the binding of two different inhibitors to DHPS, illustrating how results can be structured for comparison.

InhibitorKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Sulfamethoxazole 2501.05 ± 0.05-7.5-1.6-9.1
Novel Compound X 350.98 ± 0.04-11.2+0.4-10.8

Interpreting Thermodynamic Signatures

The thermodynamic parameters reveal the nature of the forces driving the binding interaction. A diagram can illustrate the relationship between the Gibbs free energy (ΔG), which determines binding affinity, and its enthalpic (ΔH) and entropic (ΔS) components.

Caption: The relationship between Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

  • Enthalpy-driven binding (favorable negative ΔH): Typically indicates the formation of strong hydrogen bonds and van der Waals interactions between the inhibitor and DHPS.[13]

  • Entropy-driven binding (favorable positive ΔS): Often associated with hydrophobic interactions, where ordered water molecules are released from the binding site into the bulk solvent, increasing the overall disorder of the system.[13]

By analyzing the complete thermodynamic profile, researchers can gain deep insights into the structure-activity relationship (SAR) and guide medicinal chemistry efforts to optimize inhibitor design. For example, if binding is weakly enthalpy-driven, modifications could be made to the inhibitor to form additional hydrogen bonds with the target.

References

Troubleshooting & Optimization

Improving the solubility of Dihydropteroate synthase-IN-1 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydropteroate synthase-IN-1 (DHPS-IN-1). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A1: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous experimental buffer. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[1] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium or aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.

  • Vortexing/Sonication: After adding the inhibitor to the aqueous medium, vortex the solution or use a sonicating water bath to aid in dispersion.[2]

  • Co-solvents: For in vivo studies or challenging in vitro assays, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3]

  • Warm the Solution: Gently warming the solution to 37°C may help in dissolving the compound, but be cautious as excessive heat can degrade the inhibitor.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound for in vitro experiments.[3] For in vivo applications, a mixed solvent system is often necessary to achieve the desired concentration and bioavailability.[3]

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For long-term storage, -80°C is preferable. A product datasheet suggests that in solvent, the compound is stable for up to 6 months at -80°C and 1 month at -20°C.[3]

Q5: At what concentration should I test this compound in my assay?

A5: The optimal concentration will depend on your specific assay and cell type. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your system. Published data indicates that this compound has an IC50 of 0.014 µM for DHPS inhibitory potency.[3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent/SystemMaximum Solubility (mg/mL)Maximum Solubility (mM)Notes
In Vitro
DMSO86.67213.13May require ultrasonication, warming, and pH adjustment to 8 with 1 M NaOH and heating to 60°C for complete dissolution.[3]
In Vivo
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5≥ 6.15Add each solvent sequentially and ensure the solution is clear.[3]
10% DMSO, 90% corn oil≥ 2.5≥ 6.15Add each solvent sequentially and ensure the solution is clear.[3]

Molecular Weight of this compound: 449.55 g/mol [4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Working Solutions for an In Vitro Enzyme Assay

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L).

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the inhibitor.

    • Vortex thoroughly to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath.

  • Prepare Working Solutions by Serial Dilution:

    • Prepare a series of dilutions from your 10 mM stock solution in your chosen assay buffer.

    • For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the assay buffer.

    • It is recommended to perform serial dilutions to reach lower concentrations to ensure accuracy.

    • Ensure the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect enzyme activity (typically <0.5%).

  • Perform the Enzyme Assay:

    • A common method for assaying DHPS activity is a coupled spectrophotometric assay.[5]

    • In this assay, the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor.

    • The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.[5]

    • The assay mixture would typically contain the buffer, DHPS enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), DHFR, NADPH, and the desired concentration of this compound or vehicle control.

    • Initiate the reaction by adding one of the substrates or the enzyme, and immediately begin recording the absorbance.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolving DHPS-IN-1 stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dissolved_stock Is the stock solution clear? stock_prep->dissolved_stock sonicate_warm Gently warm (37°C) and/or sonicate the stock solution dissolved_stock->sonicate_warm No dilution Dilute stock into aqueous buffer dissolved_stock->dilution Yes sonicate_warm->stock_prep precipitate Does the compound precipitate? dilution->precipitate serial_dilution Try serial dilutions instead of a single dilution precipitate->serial_dilution Yes success Proceed with experiment precipitate->success No vortex Vortex/sonicate after dilution serial_dilution->vortex cosolvent Consider a co-solvent system (e.g., for in vivo) vortex->cosolvent end End cosolvent->end success->end

Caption: Troubleshooting workflow for dissolving this compound.

Folate_Biosynthesis_Pathway GTP GTP DHPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) GTP->DHPP Multiple steps DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA p-aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHPS_IN_1 Dihydropteroate synthase-IN-1 DHPS_IN_1->DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Glutamate addition Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR

Caption: Simplified bacterial folate biosynthesis pathway showing the inhibition of DHPS.

References

How to address Dihydropteroate synthase-IN-1 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydropteroate synthase-IN-1. The information provided is designed to address common challenges, with a focus on the compound's stability in solution.

Troubleshooting Guide

This guide is intended to help you resolve common issues encountered during the handling and use of this compound.

Issue: Precipitate forms when diluting my DMSO stock solution into an aqueous buffer.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous experimental buffer, a precipitate forms. What should I do?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several steps you can take to troubleshoot this problem:

    • Decrease the final DMSO concentration: While many cell-based assays can tolerate up to 0.5% DMSO, higher concentrations can lead to precipitation. Aim for the lowest effective concentration of DMSO in your final working solution.[1]

    • Perform serial dilutions in organic solvent: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform intermediate serial dilutions in DMSO first. This gradual reduction in the inhibitor's concentration in the organic solvent can prevent it from crashing out of solution upon addition to the aqueous buffer.

    • Increase the volume of the aqueous buffer: Adding the DMSO stock to a larger volume of buffer while vortexing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

    • Gentle warming and sonication: After dilution, you can try gently warming the solution (e.g., in a 37°C water bath) and using a sonicating water bath to help dissolve any precipitate that has formed.[1] Be cautious with temperature, as excessive heat can degrade the compound.

    • Use of surfactants: For in vitro biochemical assays where cell viability is not a concern, the addition of a small amount of a non-ionic surfactant like Tween-20 to the aqueous buffer can help to maintain the solubility of the compound.

Issue: Inconsistent or lower-than-expected activity of the inhibitor in my experiments.

  • Question: My experimental results are not reproducible, or the inhibitory activity of this compound seems to be lower than expected. Could this be a stability issue?

  • Answer: Yes, inconsistent or reduced activity is a strong indicator of compound instability in your experimental setup. Here’s how to address this:

    • Prepare fresh solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using aqueous solutions that have been stored for extended periods, even at 4°C.[1]

    • Proper storage of stock solutions: Ensure your DMSO stock solution is stored correctly. For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C in tightly sealed vials to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.[2]

    • Assess compound stability: If you continue to experience issues, it is advisable to perform a stability study of this compound in your specific experimental buffer and under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.

    • Consider potential interactions: Be aware that this compound is known to inhibit cytochromes P450.[3] If your experimental system involves components that are metabolized by these enzymes, it could affect the apparent activity of the inhibitor.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

For creating a stock solution, Dimethyl sulfoxide (DMSO) is a common choice for many small molecule inhibitors due to its high solubilizing capacity. For this compound, which is supplied as a solid, reconstituting in high-quality, anhydrous DMSO is the recommended starting point.

2. How should I store the solid compound and its stock solutions?

  • Solid Compound: Upon receipt, store the solid this compound in a cool, dry, and dark place. Long-term storage in a desiccator at -20°C is recommended.

  • Stock Solutions: Prepare a concentrated stock solution in DMSO (e.g., 10 mM). Aliquot this stock into single-use vials and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles and reduces the risk of degradation.[2]

3. For how long are the stock solutions stable?

While specific stability data for this compound in DMSO is not publicly available, as a general guideline for small molecules, DMSO stock solutions can be stable for up to 3 months when stored at -20°C.[1] However, for sensitive experiments, it is always best to use a freshly prepared stock or one that has been stored for a minimal amount of time. The stability of the compound in aqueous solutions is expected to be significantly lower.

4. Can I store this compound in an aqueous solution?

It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they are more prone to degradation through hydrolysis. Aqueous solutions should be prepared fresh for each experiment.[1]

Data Presentation

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₃N₅O₄S₂CymitQuimica
Molecular Weight 449.55 g/mol CymitQuimica
Appearance SolidCymitQuimica
Known Target Dihydropteroate synthase (DHPS)--INVALID-LINK--
Secondary Target Cytochromes P450--INVALID-LINK--

Table 2: General Stability and Solubility Considerations for Small Molecule Inhibitors

ParameterRecommendation / ConsiderationRationale
Solvent for Stock High-purity, anhydrous DMSOGood solubilizing capacity for many organic molecules. Water content can promote degradation.
Stock Solution Storage Aliquot and store at -20°C or -80°CMinimizes freeze-thaw cycles and exposure to air and moisture, which can degrade the compound.[2]
Aqueous Solution Storage Prepare fresh for each experimentSmall molecules are often less stable in aqueous solutions due to hydrolysis.
Dilution into Aqueous Buffer Perform serial dilutions in the stock solvent firstPrevents the compound from precipitating out of solution.
Final Solvent Concentration Keep as low as possible (e.g., <0.5% DMSO in cell-based assays)High concentrations of organic solvents can be toxic to cells and may affect experimental results.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol provides a framework for determining the stability of this compound in your specific experimental buffer.

Objective: To quantify the degradation of this compound over time under specific storage conditions.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Your experimental aqueous buffer

  • HPLC system with a UV detector (or a bioassay to measure inhibitory activity)

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • Temperature-controlled incubator/water bath

  • Light-protected storage containers (e.g., amber vials)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex or sonicate until the compound is fully dissolved.

    • This will be your t=0 reference stock.

  • Preparation of Stability Samples:

    • Dilute the DMSO stock solution into your experimental aqueous buffer to your final working concentration.

    • Prepare enough volume to draw samples at multiple time points.

    • Divide the solution into separate, tightly sealed, light-protected containers for each time point and condition to be tested.

  • Storage Conditions:

    • Store the prepared samples under conditions that mimic your experimental setup. Consider testing:

      • Temperature: Room temperature (20-25°C), 37°C (if applicable to your assay), and 4°C.

      • Light: One set of samples exposed to ambient light and another set protected from light.

  • Time Points:

    • Analyze the samples at various time points. A suggested schedule is: 0, 2, 4, 8, 24, and 48 hours. The initial time point (t=0) should be analyzed immediately after preparation.

  • Analysis by HPLC-UV:

    • At each time point, inject an aliquot of the sample onto the HPLC system.

    • Develop an isocratic or gradient method that allows for the separation of the parent this compound peak from any potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of the remaining compound against time for each storage condition. This will provide a stability profile of the inhibitor in your specific solution.

Visualizations

Troubleshooting_Workflow start Start: Solution Instability Observed (Precipitation or Low Activity) check_prep Review Solution Preparation Protocol start->check_prep is_prep_correct Is Preparation Protocol Correct? check_prep->is_prep_correct dissolve_issue Issue with Initial Dissolution? is_prep_correct->dissolve_issue Yes end_fail Contact Technical Support is_prep_correct->end_fail No, correct protocol dissolve_actions Actions: - Use high-purity anhydrous DMSO. - Vortex or sonicate to dissolve. dissolve_issue->dissolve_actions Yes dilution_issue Precipitation Upon Dilution? dissolve_issue->dilution_issue No re_evaluate Re-evaluate Experiment dissolve_actions->re_evaluate dilution_actions Actions: - Perform serial dilutions in DMSO first. - Add stock to buffer slowly with vortexing. - Gently warm or sonicate. dilution_issue->dilution_actions Yes activity_issue Low or Inconsistent Activity? dilution_issue->activity_issue No dilution_actions->re_evaluate activity_actions Actions: - Prepare fresh solutions for each experiment. - Aliquot and store stock at -80°C. - Perform stability study (see protocol). activity_issue->activity_actions Yes activity_issue->end_fail No activity_actions->re_evaluate end_success End: Issue Resolved re_evaluate->end_success

Caption: Troubleshooting workflow for addressing solution instability issues.

Folate_Biosynthesis_Pathway cluster_folate_pathway Bacterial Folate Biosynthesis cluster_DHPS_reaction cluster_inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydropterin_pyrophosphate 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) Dihydroneopterin_triphosphate->Dihydropterin_pyrophosphate Dihydropteroate 7,8-Dihydropteroate Dihydropterin_pyrophosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotide & Amino Acid\nSynthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide & Amino Acid\nSynthesis DHPS_IN_1 Dihydropteroate synthase-IN-1 DHPS_IN_1->inhibition_point Inhibits

Caption: Simplified bacterial folate biosynthesis pathway and the site of action for this compound.

References

Technical Support Center: Overcoming Resistance to Dihydropteroate Synthase (DHPS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydropteroate synthase (DHPS) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to DHPS inhibitors like sulfonamides?

A1: Resistance to DHPS inhibitors primarily arises from two mechanisms:

  • Target Modification: Mutations in the folP gene, which encodes for DHPS, can alter the enzyme's active site.[1][2] These mutations reduce the binding affinity of sulfonamides while maintaining the ability to bind the natural substrate, p-aminobenzoic acid (pABA).[2][3]

  • Acquisition of Resistant Genes: Bacteria can acquire foreign genes, such as sul1, sul2, and sul3, through horizontal gene transfer.[2][4] These genes encode for alternative, drug-resistant variants of DHPS that are insensitive to sulfonamides but still function in the folate biosynthesis pathway.[1][5]

Q2: My organism is showing high-level resistance to sulfamethoxazole. What are my next steps to confirm the resistance mechanism?

A2: To investigate the mechanism of resistance, a multi-step approach is recommended:

  • Sequence the folP gene: This will identify any point mutations within the gene encoding the DHPS enzyme that are known to confer resistance.

  • Screen for sul genes: Use PCR to test for the presence of common sulfonamide resistance genes (sul1, sul2, sul3).

  • Enzyme Kinetics: If a folP mutation is identified, express and purify the mutant DHPS enzyme. Perform enzyme kinetic studies to compare its affinity for the inhibitor and the natural substrate (pABA) with the wild-type enzyme. A significant increase in the inhibitor's Michaelis constant (KM) or inhibition constant (Ki) would confirm resistance due to target modification.[1]

Q3: How can I overcome sulfonamide resistance in my experiments?

A3: Several strategies can be employed to combat sulfonamide resistance:

  • Combination Therapy: The most common and effective strategy is to use DHPS inhibitors in combination with a dihydrofolate reductase (DHFR) inhibitor, such as trimethoprim.[6][7] This combination, known as co-trimoxazole, targets two sequential steps in the folic acid synthesis pathway, creating a synergistic effect.[6]

  • Novel Inhibitors: Explore the use of novel DHPS inhibitors that are less susceptible to known resistance mutations. Structure-assisted drug design has led to the development of inhibitors that bind differently to the active site or target allosteric sites.[3][8][9]

  • Alternative Drug Targets: If resistance is high and difficult to overcome, consider targeting other essential pathways in the organism.

Troubleshooting Guides

Problem 1: Inconsistent results in DHPS inhibition assays.

Possible Cause Troubleshooting Step
Substrate/Inhibitor Degradation Prepare fresh solutions of substrates (pABA, DHPP) and inhibitors for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Enzyme Instability Ensure the purified DHPS enzyme is stored in an appropriate buffer with stabilizing agents (e.g., glycerol) at -80°C. Avoid repeated freeze-thaw cycles.
Assay Conditions Optimize assay parameters such as pH, temperature, and incubation time. Ensure all components are at the correct final concentrations.
Contamination Use sterile, nuclease-free water and reagents. Check for microbial contamination in buffers and stock solutions.

Problem 2: A known DHPS inhibitor is showing no activity against my target organism.

Possible Cause Troubleshooting Step
Intrinsic Resistance The organism may possess an inherently resistant DHPS enzyme or lack the folate synthesis pathway. Verify the presence and sequence of the folP gene.
Acquired Resistance The organism may have acquired resistance genes (sul1, sul2, etc.). Screen for these genes using PCR.
Drug Efflux The organism may be actively pumping the inhibitor out of the cell. Consider using an efflux pump inhibitor in combination with the DHPS inhibitor.
Poor Permeability The inhibitor may not be able to effectively cross the cell wall/membrane of the organism.

Quantitative Data Summary

Table 1: Impact of DHPS Mutations on Sulfadoxine Inhibition in P. falciparum

DHPS AlleleKey MutationsKi for Sulfadoxine (μM)Fold Increase in Ki (relative to Sensitive)
SensitiveNone0.141.0
Resistant 1S436A, A581G, C590R1.28.6
Resistant 2A437G, K540E, A581G, A613S112800

Data adapted from a study on sulfadoxine resistance in Plasmodium falciparum, demonstrating that specific mutations in the DHPS enzyme can dramatically decrease the inhibitory potency of the drug.[10]

Experimental Protocols

Protocol 1: DHPS Activity Assay (NADPH-Coupled Microplate Photometric Assay)

This protocol describes a continuous spectrophotometric assay to measure DHPS activity.[11]

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-aminobenzoic acid (pABA)

  • Dihydrofolate reductase (DHFR) (in excess)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the microplate wells containing assay buffer, an excess of DHFR, and NADPH.

  • Add the DHPS enzyme to the reaction mixture.

  • To measure inhibitor activity, add the desired concentration of the DHPS inhibitor and incubate for a predetermined time.

  • Initiate the reaction by adding the substrates, DHPP and pABA.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of NADPH oxidation is proportional to the DHPS activity.

Protocol 2: Molecular Docking of a Novel Inhibitor to DHPS

This protocol outlines a general workflow for in silico docking of a potential inhibitor to the DHPS active site.[12][13]

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for DHPS crystal structures

Procedure:

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target DHPS from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Define the binding site based on the location of the co-crystallized native ligand or through active site prediction algorithms.

  • Ligand Preparation:

    • Generate a 3D structure of the inhibitor molecule.

    • Assign correct atom types and charges.

  • Docking:

    • Perform the docking simulation using the prepared protein and ligand files. The software will generate multiple possible binding poses of the inhibitor in the active site.

  • Analysis:

    • Analyze the docking results based on the predicted binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the active site residues.

    • Visualize the best-ranked poses to understand the binding mode of the inhibitor.

Visualizations

DHPS_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms DHPS_Inhibitor DHPS Inhibitor (e.g., Sulfonamide) DHPS_Enzyme Wild-Type DHPS DHPS_Inhibitor->DHPS_Enzyme Inhibits Folate_Synthesis Folate Synthesis DHPS_Enzyme->Folate_Synthesis Bacterial_Growth Bacterial Growth Folate_Synthesis->Bacterial_Growth Mutated_DHPS Mutated DHPS (Reduced Inhibitor Binding) Mutated_DHPS->Folate_Synthesis Continues Acquired_DHPS Acquired Resistant DHPS (e.g., from sul genes) Acquired_DHPS->Folate_Synthesis Continues

Caption: Mechanisms of resistance to DHPS inhibitors.

Overcoming_Resistance_Workflow Start Encountering Resistance to DHPS Inhibitor Identify_Mechanism Identify Resistance Mechanism (Sequencing, PCR) Start->Identify_Mechanism Target_Modification Target Modification (folP mutation) Identify_Mechanism->Target_Modification Gene_Acquisition Gene Acquisition (sul genes) Identify_Mechanism->Gene_Acquisition Combination_Therapy Combination Therapy (e.g., with DHFR inhibitor) Target_Modification->Combination_Therapy Novel_Inhibitors Develop/Use Novel Inhibitors (Allosteric, Structure-based) Target_Modification->Novel_Inhibitors Gene_Acquisition->Combination_Therapy Alternative_Targets Switch to Alternative Drug Targets Gene_Acquisition->Alternative_Targets End Resistance Overcome Combination_Therapy->End Novel_Inhibitors->End Alternative_Targets->End

Caption: Experimental workflow for overcoming DHPS inhibitor resistance.

Folate_Pathway_Inhibition pABA pABA DHPS DHPS pABA->DHPS DHPP DHPP DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR DHFR Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis DHPS_Inhibitor DHPS Inhibitor (Sulfonamide) DHPS_Inhibitor->DHPS Inhibits DHFR_Inhibitor DHFR Inhibitor (Trimethoprim) DHFR_Inhibitor->DHFR Inhibits

Caption: Synergistic inhibition of the folate biosynthesis pathway.

References

Technical Support Center: Troubleshooting Dihydropteroate synthase-IN-1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for cell-based assays involving Dihydropteroate synthase-IN-1 (DHPS-IN-1).

Overview of DHPS and DHPS-IN-1

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway found in bacteria, fungi, and protozoa.[1][2] This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[3] Since mammals lack this enzyme and instead acquire folate from their diet, DHPS is an excellent target for antimicrobial drugs.[2][4] DHPS-IN-1 is a potent inhibitor of this enzyme, demonstrating both antimicrobial and antifungal properties.[5]

Folate Biosynthesis Pathway and DHPS-IN-1 Inhibition

folate_pathway cluster_pathway Bacterial Folate Synthesis cluster_inhibitor Inhibition GTP GTP DHPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPP multiple steps DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Inhibitor DHPS-IN-1 Inhibitor->DHPS

Caption: Folate synthesis pathway and the inhibitory action of DHPS-IN-1.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during DHPS-IN-1 cell-based assays in a question-and-answer format.

Troubleshooting Workflow

troubleshooting_workflow cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor or Inconsistent Assay Results no_inhibition Weak or No Inhibition start->no_inhibition high_variability High Variability start->high_variability high_background High Background Signal start->high_background causes_inhibition 1. Inhibitor Issue (Solubility, Stability) 2. Cell Permeability 3. High Cell Density 4. Microbial Resistance 5. Incorrect Concentration no_inhibition->causes_inhibition causes_variability 1. Inconsistent Seeding (Edge Effects) 2. Pipetting Errors 3. Unstable Incubation (Temp/CO2) 4. Cell Health (Passage #) 5. Compound Precipitation high_variability->causes_variability causes_background 1. Compound/Media Autofluorescence 2. Reagent Non-specific Binding 3. Insufficient Washing/Blocking 4. Contamination high_background->causes_background solutions_inhibition Check Solubility/Stability Verify Cell Permeability Optimize Cell Seeding Use Susceptible Strain Confirm Calculations causes_inhibition->solutions_inhibition solutions_variability Improve Plating Technique Calibrate Pipettes Monitor Incubator Use Low-Passage Cells Check for Precipitate causes_variability->solutions_variability solutions_background Use Phenol Red-Free Media Run Compound-Only Control Optimize Wash/Block Steps Check for Contamination causes_background->solutions_background

Caption: A logical workflow for troubleshooting common DHPS-IN-1 assay issues.

Issues with Inhibitor Potency

Q1: Why am I observing weak or no inhibition of microbial growth with DHPS-IN-1?

A1: This is a common issue that can stem from multiple factors related to the compound, the cells, or the assay setup.

  • Inhibitor Solubility and Stability: DHPS-IN-1, like many small molecule inhibitors, may have limited solubility in aqueous cell culture media.[6][7] The compound could be precipitating out of solution, lowering its effective concentration.

    • Troubleshooting: Visually inspect wells for precipitation. Perform a solubility test (see Protocol 3). Consider using a lower concentration of solvent (e.g., DMSO) or preparing fresh stock solutions. Some media components, like cysteine, can impact the stability of compounds in solution.[8]

  • Cell Permeability: The inhibitor must cross the microbial cell wall and/or membrane to reach the cytoplasmic DHPS enzyme.[4][9] Poor permeability can lead to a lack of activity in a cell-based assay even if the compound is a potent enzyme inhibitor.[10][11]

    • Troubleshooting: Confirm the inhibitor's activity in a biochemical enzyme assay with purified DHPS (see Protocol 2). If it's active biochemically but not in cells, permeability is a likely culprit.

  • Assay Conditions:

    • Cell Density: An excessively high cell density can overwhelm the inhibitor, requiring a much higher concentration to see an effect.[12][13]

    • Microbial Resistance: The microbial strain used may have intrinsic or acquired resistance to sulfonamide-class inhibitors, for example, through mutations in the DHPS enzyme.[3][14]

    • Troubleshooting: Optimize cell seeding density (see Protocol 1).[15] Ensure you are using a known sensitive strain as a positive control.

Issues with Assay Signal and Noise

Q2: My assay has a high background signal, which masks the inhibitor's effect. What can I do?

A2: High background can obscure results and reduce assay sensitivity.[16] Common causes include:

  • Autofluorescence: Test compounds and media components (especially phenol red) can autofluoresce, interfering with fluorescence-based readouts.[13]

    • Troubleshooting: Use phenol red-free medium.[13] Measure the fluorescence of the compound alone at the assay concentration. If possible, use red-shifted dyes for detection, as cellular autofluorescence is highest in the green range.[13]

  • Non-Specific Binding: Assay reagents may bind non-specifically to the plate or other components, generating a false signal.[16][17]

    • Troubleshooting: Ensure blocking steps are sufficient; you can try increasing the incubation time or changing the blocking agent.[16] Optimize washing steps by increasing the number of washes or including a brief soak time.[16][17]

  • Contamination: Bacterial or fungal contamination of cell cultures is a frequent source of high background.[17]

    • Troubleshooting: Regularly test for mycoplasma.[18] Practice sterile cell culture techniques.

Issues with Data Reproducibility

Q3: My results are highly variable between replicate wells and plates. How can I improve consistency?

A3: Poor reproducibility is a critical issue that undermines data reliability.[18][19] Key areas to address are:

  • Inconsistent Cell Seeding: Uneven cell distribution, particularly "edge effects" where cells clump at the well perimeter, leads to variability.[15] This can be caused by moving plates too soon after seeding.[15]

    • Troubleshooting: Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to allow even settling.[15]

  • Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can respond inconsistently.[12][15][18]

    • Troubleshooting: Always use healthy, log-phase cells for assays.[15] Keep passage numbers low and consistent between experiments.

  • Pipetting and Reagent Handling: Small errors in pipetting can lead to large variations in results.

    • Troubleshooting: Ensure pipettes are calibrated. Use fresh tips for each replicate. When adding reagents, ensure the tip is below the liquid surface to avoid bubbles and inaccurate dispensing.

  • Environmental Control: Fluctuations in incubator temperature or CO2 can affect cell growth and metabolism.[12][20]

    • Troubleshooting: Regularly monitor and calibrate your incubator. Avoid opening the incubator door frequently.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms.[5]

MicroorganismTypeMIC (µg/mL)[5]
S. pneumoniaeBacterium24.3
B. subtilisBacterium26.3
S. epidermidisBacterium22.8
E. coliBacterium20.6
P. vulgarisBacterium19.6
K. pneumoniaBacterium23.2
A. fumigatusFungus21.6
S. racemosumFungus20.3
G. candidumFungus20.4

Experimental Protocols

Protocol 1: Microbial Growth Inhibition Assay (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of DHPS-IN-1.

Experimental Workflow for MIC Determination

mic_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_culture 1. Grow microbial culture to log phase prep_inhibitor 2. Prepare serial dilutions of DHPS-IN-1 in a 96-well plate prep_controls 3. Prepare controls: - Vehicle (DMSO) - Positive (Growth) - Negative (Media only) inoculate 4. Inoculate wells with microbial suspension prep_controls->inoculate incubate 5. Incubate plate at optimal temperature and time inoculate->incubate readout 6. Measure optical density (e.g., OD600) or use a viability indicator incubate->readout determine_mic 7. Determine MIC: Lowest concentration with no visible growth readout->determine_mic

References

Reducing background noise in DHPS spectrophotometric assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dihydropteroate synthase (DHPS) spectrophotometric assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my background absorbance unusually high before adding the DHPS enzyme?

High initial background absorbance in a DHPS coupled assay monitoring NADPH oxidation at 340 nm can originate from several sources:

  • Reagent Contamination: The most common cause is contamination of assay components with dehydrogenases or reductases that can oxidize NADPH. Ensure all buffers, substrates, and the coupling enzyme (dihydrofolate reductase, DHFR) are of high purity.

  • Spontaneous NADPH Oxidation: NADPH is sensitive to light and certain buffer components, leading to gradual oxidation.[1] Prepare NADPH solutions fresh and store them protected from light.

  • Substrate Interference: The substrates, p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), may have inherent absorbance at 340 nm or contain impurities that do. Run a blank measurement with all components except NADPH to check for this.

  • Cuvette or Plate Issues: Scratches, fingerprints, or residual contaminants on the cuvette or microplate can scatter light and increase absorbance readings.[2] Always use clean, high-quality plates or cuvettes.

Troubleshooting Workflow for High Background

G A High Initial Absorbance B Run Blank (All components except enzyme) A->B C Is blank absorbance high? B->C D Check for reagent contamination (NADPH, buffer, substrates). Prepare fresh reagents. C->D Yes G Is blank absorbance low? C->G No E Run individual components to identify the source of absorbance. D->E F Clean or replace cuvettes/plates. E->F I Problem Resolved F->I H Issue is likely with the enzyme preparation. Consider enzyme purification or using a different batch. G->H H->I

Caption: Troubleshooting high background absorbance.

Q2: The rate of NADPH oxidation is very slow or non-existent after adding the DHPS enzyme.

Several factors can lead to low or no DHPS activity:

  • Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the DHPS enzyme from your specific organism.

  • Enzyme Inactivity: The DHPS enzyme may have lost activity due to improper storage or handling. Ensure it is stored at the correct temperature and avoid repeated freeze-thaw cycles.

  • Insufficient Coupling Enzyme: In a coupled assay, the activity of the second enzyme (DHFR) must be in excess to ensure that the DHPS-catalyzed reaction is the rate-limiting step. If DHFR activity is too low, the measured rate will not reflect the true DHPS activity.

  • Substrate Degradation: The substrates, particularly DHPP, can be unstable. Prepare substrate solutions fresh and store them appropriately.

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors of DHPS or DHFR. Sulfonamides are classic competitive inhibitors of DHPS.[3]

Q3: The reaction starts strong but then plateaus very quickly.

This is often due to the depletion of one of the substrates or cofactors:

  • Limiting Substrate/Cofactor: Ensure that the concentrations of pABA, DHPP, and NADPH are not limiting. The reaction will stop once one of these is consumed.

  • Product Inhibition: While less common for this specific assay, in some enzyme reactions, the accumulation of the product can inhibit further enzyme activity.

  • Enzyme Instability: The DHPS or DHFR enzyme may not be stable under the assay conditions for an extended period.

Q4: I am seeing a high rate of NADPH oxidation in my no-enzyme control.

A high background rate of NADPH oxidation in the absence of DHPS points to a non-enzymatic reaction or contamination:

  • Contaminating Enzymes: As mentioned in Q1, other enzymes in your sample or reagents could be oxidizing NADPH.

  • Chemical Oxidation of NADPH: Certain compounds can chemically oxidize NADPH. Ensure your sample matrix does not contain strong oxidizing agents.

  • Instability of NADPH: At certain pH values and in the presence of light, NADPH can degrade non-enzymatically.[1]

Logical Relationship for Assay Optimization

G cluster_0 Assay Components cluster_1 Assay Conditions cluster_2 Assay Outcome Enzyme DHPS & DHFR Concentration Optimal_Signal Optimal_Signal Enzyme->Optimal_Signal Substrates pABA & DHPP Concentration Substrates->Optimal_Signal Cofactor NADPH Concentration Cofactor->Optimal_Signal Low_Noise Low_Noise Cofactor->Low_Noise Freshness Buffer pH, Ionic Strength Buffer->Optimal_Signal Buffer->Low_Noise Temperature Temperature Temperature->Optimal_Signal Incubation_Time Incubation_Time Incubation_Time->Optimal_Signal

Caption: Factors influencing optimal assay performance.

Experimental Protocols & Data

Coupled Spectrophotometric Assay for DHPS Activity

This protocol is based on a coupled-enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm is monitored.[3][4]

Materials:

  • DHPS enzyme

  • p-aminobenzoic acid (pABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl2)

  • Spectrophotometer capable of reading at 340 nm (plate reader or cuvette-based)

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve pABA in assay buffer.

    • Dissolve DHPP in assay buffer. Note: DHPP can be unstable; prepare fresh or store aliquots at -80°C.

    • Dissolve NADPH in assay buffer. Note: Prepare fresh and keep on ice, protected from light.

    • Dilute DHPS and DHFR to their working concentrations in assay buffer.

  • Assay Reaction Mixture:

    • In a microplate well or cuvette, combine the assay buffer, pABA, DHPP, NADPH, and DHFR.

    • The final concentrations of each component need to be optimized but can be started based on the table below.

  • Initiate the Reaction:

    • Start the reaction by adding the DHPS enzyme to the reaction mixture.

    • Mix quickly and gently.

  • Measure Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

    • Record readings every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the linear range of the reaction (the initial, steepest part of the curve).

    • Calculate the rate of reaction (ΔAbs/min) from the slope of the linear portion.

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate to moles of NADPH consumed per minute.

Typical Assay Component Concentrations

ComponentTypical Starting ConcentrationNotes
pABA5 - 200 µMKm can vary significantly between species.[5]
DHPP5 - 50 µMOften used at a concentration near its Km.[6]
NADPH100 - 200 µMShould be in excess.
DHFR1 - 5 Units/mLMust be in sufficient excess to not be rate-limiting.
DHPS5 - 50 nMConcentration will depend on the specific activity of the enzyme preparation.
MgCl₂5 - 10 mMRequired cofactor for DHPS.
Buffer pH7.5 - 8.5Optimal pH can vary.
Folate Biosynthesis Pathway

DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and some amino acids in many microorganisms. This pathway is a common target for antimicrobial drugs.

Folate_Biosynthesis GTP GTP DHNP_PPP Dihydroneopterin triphosphate GTP->DHNP_PPP GTPCH DHPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) DHNP_PPP->DHPP HPPK DHP Dihydropteroate DHPP->DHP DHPS DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides pABA p-Aminobenzoic acid (pABA) pABA->DHP

Caption: Simplified folate biosynthesis pathway.

References

Dihydropteroate synthase-IN-1 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of Dihydropteroate synthase-IN-1 (DHPS-IN-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHPS-IN-1)?

A1: this compound is a potent inhibitor of Dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms.[1] By targeting DHPS, this inhibitor exhibits antimicrobial and antifungal activities.[1] It has also been noted to inhibit cytochrome P450 enzymes.[1]

Q2: How should I store DHPS-IN-1?

A2: Proper storage is crucial to maintain the integrity of the compound. Recommendations for both solid powder and solutions are provided in the table below. It is important to avoid repeated freeze-thaw cycles of stock solutions.

Q3: How do I dissolve DHPS-IN-1?

A3: DHPS-IN-1 is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For aqueous-based assays, this stock solution is then further diluted into the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid affecting enzyme activity. If you encounter solubility issues in the final assay buffer, sonication may help.

Q4: What is the mechanism of action of DHPS-IN-1?

A4: DHPS-IN-1 acts as an inhibitor of the enzyme Dihydropteroate synthase (DHPS).[1] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPPP) to form 7,8-dihydropteroate.[2][3] By inhibiting this step, DHPS-IN-1 disrupts the de novo synthesis of folate, which is essential for the production of nucleotides and certain amino acids, thereby halting microbial growth.[4]

Data Presentation

Table 1: Storage and Handling Conditions for DHPS-IN-1
FormStorage TemperatureDurationNotes
Solid Powder-20°C or -80°CUp to 3 yearsKeep tightly sealed in a desiccated environment.
Stock Solution (in DMSO)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor shorter-term storage.
Working Dilutions (Aqueous Buffer)4°CUse on the same dayIt is recommended to prepare fresh for each experiment.
Table 2: Typical DHPS Inhibition Assay Parameters
ParameterSpectrophotometric Assay[5]Radiometric Assay[6]
Enzyme Dihydropteroate Synthase (DHPS)Dihydropteroate Synthase (DHPS)
Substrates p-Aminobenzoic acid (pABA), 6-Hydroxymethyl-7,8-dihydropterin diphosphate (DHPPP)Radiolabeled [3H]pABA, DHPPP
Buffer 50 mM HEPES, pH 7.640 mM Tris-HCl, pH 8.2
Co-factors/Additives 10 mM MgCl₂, 5% DMSO, 0.01 U yeast inorganic pyrophosphatase5 mM MgCl₂, 10 mM Dithiothreitol (DTT)
Detection Method Measurement of inorganic phosphate release at 650 nmScintillation counting of radiolabeled product
Incubation Temperature 37°C37°C
Incubation Time 20 minutes30 minutes

Experimental Protocols

Spectrophotometric DHPS Inhibition Assay

This protocol is adapted from a method measuring inorganic phosphate release.[5]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 10 mM MgCl₂.
  • DHPS Enzyme Stock: Prepare a stock solution of DHPS in assay buffer. The final concentration in the assay will be approximately 5 nM.
  • Substrate Stock Solutions:
  • pABA stock solution in water.
  • DHPPP stock solution in water.
  • DHPS-IN-1 Stock Solution: Prepare a 10 mM stock solution of DHPS-IN-1 in 100% DMSO.
  • Yeast Inorganic Pyrophosphatase: 0.01 U/µL in assay buffer.

2. Assay Procedure:

  • Prepare serial dilutions of DHPS-IN-1 in 100% DMSO.
  • In a 96-well plate, add the following to each well for a 100 µL final reaction volume:
  • 5 µL of diluted DHPS-IN-1 or DMSO (for control).
  • A master mix containing assay buffer, 5 µM pABA, 5 µM DHPPP, and 0.01 U yeast inorganic pyrophosphatase.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding the DHPS enzyme to a final concentration of 5 nM.
  • Incubate at 37°C for 20 minutes.
  • Stop the reaction and measure the inorganic phosphate produced using a suitable detection reagent (e.g., PiColorlock Gold Kit) according to the manufacturer's instructions.
  • Read the absorbance at the appropriate wavelength (e.g., 650 nm).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of DHPS-IN-1 relative to the DMSO control.
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Troubleshooting Guide

Issue: Low or no enzyme activity in control wells.

  • Possible Cause: Inactive enzyme.

    • Solution: Ensure the DHPS enzyme has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh aliquot of the enzyme.

  • Possible Cause: Incorrect buffer pH or composition.

    • Solution: Verify the pH of the assay buffer. Prepare fresh buffer if necessary. Ensure all components are at the correct final concentrations.

  • Possible Cause: Degraded substrates.

    • Solution: Prepare fresh substrate solutions. Some substrates may be light-sensitive or unstable in solution over long periods.

Issue: High variability between replicate wells.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme or inhibitor. Prepare a master mix for common reagents to minimize well-to-well variation.

  • Possible Cause: Incomplete mixing.

    • Solution: Gently mix the contents of the wells after adding each component, without introducing bubbles.

Issue: DHPS-IN-1 shows poor inhibition or inconsistent results.

  • Possible Cause: Inhibitor precipitation.

    • Solution: DHPS-IN-1 may have limited aqueous solubility.[7] Ensure the final DMSO concentration is sufficient to maintain solubility but does not inhibit the enzyme (typically <1%). Visually inspect the wells for any signs of precipitation. Consider using a brief sonication step after diluting the inhibitor into the assay buffer.

  • Possible Cause: Inhibitor degradation.

    • Solution: Prepare fresh dilutions of DHPS-IN-1 from a properly stored stock solution for each experiment. While sulfonamides are generally stable, prolonged storage of dilute aqueous solutions is not recommended.

  • Possible Cause: Incorrect inhibitor concentration.

    • Solution: Double-check the calculations for the serial dilutions of the inhibitor stock solution.

Visualizations

DHPS_Pathway pABA p-Aminobenzoic acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPPP 6-Hydroxymethyl-7,8-dihydropterin diphosphate (DHPPP) DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Folate Folate Synthesis Dihydropteroate->Folate DHPS_IN_1 DHPS-IN-1 DHPS_IN_1->DHPS Inhibits

DHPS-IN-1 inhibits the folate synthesis pathway.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Substrates, and Enzyme Add_Components Add Inhibitor and Master Mix to 96-well Plate Prep_Reagents->Add_Components Prep_Inhibitor Prepare Serial Dilutions of DHPS-IN-1 in DMSO Prep_Inhibitor->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Start_Reaction Initiate Reaction with DHPS Enzyme Pre_Incubate->Start_Reaction Incubate Incubate at 37°C for 20-30 min Start_Reaction->Incubate Stop_Reaction Stop Reaction and Measure Signal Incubate->Stop_Reaction Calculate_Inhibition Calculate % Inhibition Stop_Reaction->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for a DHPS enzyme inhibition assay.

Troubleshooting_Tree Start Inconsistent/Poor Inhibition Results Check_Solubility Is Inhibitor Precipitating? Start->Check_Solubility Check_Controls Are Controls (No Inhibitor) Working Correctly? Check_Solubility->Check_Controls No Action_Sonicate Action: Sonicate/Adjust DMSO% Check_Solubility->Action_Sonicate Yes Check_Dilutions Are Inhibitor Dilutions Correct? Check_Controls->Check_Dilutions Yes Action_Troubleshoot_Assay Action: Troubleshoot Core Assay (Enzyme, Buffer, Substrates) Check_Controls->Action_Troubleshoot_Assay No Action_Recalculate Action: Recalculate and Remake Dilutions Check_Dilutions->Action_Recalculate No Action_Check_Storage Action: Check Inhibitor Storage and Age Check_Dilutions->Action_Check_Storage Yes Solubility_Yes Yes Solubility_No No Controls_Yes Yes Controls_No No Dilutions_Yes Yes Dilutions_No No

Troubleshooting logic for DHPS-IN-1 experiments.

References

Validation & Comparative

Validation of Dihydropteroate Synthase-IN-1 as a Drug Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydropteroate synthase-IN-1 (DHPS-IN-1) with other alternative inhibitors, supported by experimental data. Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it a well-validated target for antimicrobial drugs.[1] The emergence of resistance to traditional sulfonamide antibiotics necessitates the development of novel DHPS inhibitors.[2] DHPS-IN-1, a novel acrylamide-sulfisoxazole conjugate, has emerged as a potent inhibitor with significant antimicrobial and antifungal properties.[3][4][5]

Performance Comparison of DHPS Inhibitors

The following tables summarize the available quantitative data for DHPS-IN-1 and a selection of other DHPS inhibitors, including traditional sulfonamides and other novel compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics [5]

MicroorganismDHPS-IN-1 (µg/mL)Ampicillin (µg/mL)Gentamycin (µg/mL)Amphotericin B (µg/mL)
Streptococcus pneumoniae24.3---
Bacillus subtilis26.3>50--
Staphylococcus epidermidis22.8---
Escherichia coli20.6->50-
Proteus vulgaris19.6---
Klebsiella pneumoniae23.2---
Aspergillus fumigatus21.6-->50
Syncephalastrum racemosum20.3-->50
Geotrichum candidum20.4---

Note: A lower MIC value indicates greater potency. Data for ampicillin, gentamycin, and amphotericin B are provided for comparative purposes where available in the source study.

Table 2: Comparison of Inhibitory Activities (IC50) of Various DHPS Inhibitors

InhibitorTarget Organism/EnzymeInhibition TypeIC50 (µM)Reference
DHPS-IN-1 (Compound 5g) DHPS EnzymeCompetitive (presumed)Not Reported[3][4]
Sulfamethoxazole E. coli DHPSCompetitive>62.5[6]
Compound 11a (N-Sulfonamide 2-Pyridone) DHPS EnzymeDual (pABA and pterin sites)2.76 (µg/mL)[7]
Compound 11 (Allosteric Inhibitor) B. anthracis DHPSAllosteric50[8]
Compound 11 (Allosteric Inhibitor) Y. pestis DHPSAllosteric31[8]
Compound 11 (Allosteric Inhibitor) S. aureus DHPSAllosteric17[8]
MANIC (Pterin-site binder) B. anthracis DHPSCompetitive (pterin site)1.6[9]
Pterin-Sulfa Conjugates DHPS EnzymeCompetitiveSub-micromolar range[6]

Note: IC50 is the half-maximal inhibitory concentration. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies. The IC50 for DHPS-IN-1 has not been reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the validation of DHPS as a drug target, the following diagrams have been generated using Graphviz.

folate_pathway cluster_folate Bacterial Folate Biosynthesis cluster_inhibition Inhibition GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic Acid pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Precursors Nucleic Acid Precursors Tetrahydrofolate->Precursors One-Carbon Metabolism DHPS_IN_1 DHPS-IN-1 DHPS_IN_1->DHPS Inhibits Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits (pABA site) Pterin_Binders Pterin-Site Inhibitors Pterin_Binders->DHPS Inhibits (Pterin site) Allosteric Allosteric Inhibitors Allosteric->DHPS Inhibits (Allosteric site) DHPS->Dihydropteroate

Caption: Folate biosynthesis pathway and points of inhibition.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_validation Target Validation Start Design Novel DHPS Inhibitors Synthesis Chemical Synthesis of DHPS-IN-1 Analogs Start->Synthesis Purification Purification & Structural Confirmation (e.g., X-ray) Synthesis->Purification DHPS_Assay DHPS Enzyme Inhibition Assay (IC50) Purification->DHPS_Assay MIC_Assay Antimicrobial Susceptibility Testing (MIC) Purification->MIC_Assay Docking Molecular Docking Studies DHPS_Assay->Docking Cytotoxicity Cytotoxicity Assay (on normal cells) MIC_Assay->Cytotoxicity Antagonism Antagonism Assay with pABA and Methionine Cytotoxicity->Antagonism

Caption: Experimental workflow for DHPS inhibitor validation.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against DHPS.

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

  • p-Aminobenzoic acid (pABA) substrate

  • Test inhibitor (e.g., DHPS-IN-1) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

  • Inorganic pyrophosphatase

  • Phosphate detection reagent (e.g., PiColorLock Gold)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of DHPPP, pABA, and the test inhibitor. Create a series of dilutions of the test inhibitor to be tested.

  • Reaction Setup: In a 96-well plate, add the assay buffer, DHPS enzyme, inorganic pyrophosphatase, and the test inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding DHPPP and pABA to each well.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 20-30 minutes).

  • Stop Reaction and Detection: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of inorganic phosphate produced from the hydrolysis of pyrophosphate, which is proportional to the DHPS activity.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (e.g., DHPS-IN-1)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the test microorganism overnight in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the growth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control well (microorganism with no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.[5]

Conclusion

Dihydropteroate synthase remains a highly viable target for the development of new antimicrobial agents, particularly in the face of growing resistance to existing drugs. This compound demonstrates potent antimicrobial and antifungal activity, with MIC values that are competitive with or superior to some standard antibiotics. While direct enzymatic inhibition data (IC50) for DHPS-IN-1 is not yet publicly available, its performance in cell-based assays strongly supports its on-target activity against DHPS.

The development of novel inhibitors that target different binding sites on the DHPS enzyme, such as the pterin-binding site or allosteric sites, represents a promising strategy to overcome existing resistance mechanisms. Further studies to determine the IC50 of DHPS-IN-1 and to conduct head-to-head comparisons with other novel inhibitors under standardized conditions will be crucial for fully validating its potential as a clinical candidate. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Dihydropteroate Synthase Inhibitors: A Comparative Analysis of Dihydropteroate Synthase-IN-1 and Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the enzymatic and in vitro efficacy of two prominent dihydropteroate synthase (DHPS) inhibitors. This guide provides a detailed comparison of their mechanisms of action, available performance data, and standardized experimental protocols.

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and fungi. This pathway is essential for the production of nucleotides and certain amino acids, making DHPS a validated and attractive target for antimicrobial agents. For decades, sulfonamides, such as sulfamethoxazole, have been the cornerstone of DHPS inhibition in clinical practice. However, the emergence of drug resistance has necessitated the development of novel DHPS inhibitors. One such novel compound is Dihydropteroate synthase-IN-1. This guide provides a comparative overview of the available data on this compound and the well-established drug, sulfamethoxazole, to aid researchers in understanding their relative profiles.

Mechanism of Action

Both this compound and sulfamethoxazole act by inhibiting the dihydropteroate synthase enzyme. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor to folic acid.

Sulfamethoxazole is a structural analog of PABA and acts as a competitive inhibitor of DHPS.[1][2] By binding to the PABA-binding site on the enzyme, it prevents the natural substrate from binding, thereby halting the folate synthesis pathway. This ultimately leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.[1]

This compound is also a potent inhibitor of DHPS.[3] While detailed mechanistic studies are not as widely available as for sulfamethoxazole, it is understood to function by targeting the same enzyme, leading to the disruption of the folate pathway and subsequent antimicrobial and antifungal effects.[3]

DHPS Inhibition Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalysis Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleotides Nucleotides & Amino Acids Folic_Acid->Nucleotides Inhibitor DHPS Inhibitor (Sulfamethoxazole or This compound) Inhibitor->DHPS Inhibition

Caption: Mechanism of action of DHPS inhibitors.

Data Presentation: In Vitro Efficacy

Currently, a direct in vivo efficacy comparison between this compound and sulfamethoxazole is not available in the public domain. The available data for this compound is limited to its in vitro activity, specifically its Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.[3] For sulfamethoxazole, extensive in vitro and in vivo data are available from numerous studies, though direct head-to-head comparisons with this compound are absent.

The following table summarizes the available in vitro efficacy data for this compound.

Microorganism This compound MIC (µg/mL) [3]
Streptococcus pneumoniae24.3
Bacillus subtilis26.3
Staphylococcus epidermidis22.8
Escherichia coli20.6
Proteus vulgaris19.6
Klebsiella pneumoniae23.2
Aspergillus fumigatus21.6
Syncephalastrum racemosum20.3
Geotrichum candidum20.4

Note: No publicly available in vivo efficacy data (e.g., ED50, bacterial clearance, survival rates in animal models) for this compound was found during the literature search for this guide. Therefore, a direct comparison of the in vivo performance of this compound and sulfamethoxazole cannot be made at this time.

Experimental Protocols

To facilitate future comparative studies, this section outlines a standard experimental protocol for evaluating the in vivo efficacy of an antimicrobial agent in a murine systemic infection model. This protocol is a generalized representation and may require optimization based on the specific pathogen and compound being tested.

In_Vivo_Efficacy_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Infection Induce Systemic Infection (e.g., Intraperitoneal Injection) Animal_Acclimatization->Infection Pathogen_Culture Pathogen Culture (to mid-log phase) Pathogen_Culture->Infection Drug_Formulation Test Compound Formulation Treatment Administer Treatment (e.g., Oral, IV, IP at defined intervals) Drug_Formulation->Treatment Infection->Treatment Observation Monitor Survival & Clinical Signs (e.g., daily for 7-14 days) Treatment->Observation Bacterial_Load Determine Bacterial Load (CFU counts in blood, spleen, liver) Treatment->Bacterial_Load Data_Analysis Data Analysis (Survival curves, ED50 calculation) Observation->Data_Analysis Bacterial_Load->Data_Analysis

Caption: Generalized workflow for in vivo efficacy testing.

Detailed Methodologies:

1. Animal Model:

  • Species: BALB/c or C57BL/6 mice, typically 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles. Access to sterile food and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

2. Pathogen Preparation:

  • A clinically relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is grown in an appropriate broth (e.g., Tryptic Soy Broth, Luria-Bertani broth) to the mid-logarithmic phase.

  • The bacterial culture is then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (colony-forming units per milliliter, CFU/mL), which should be predetermined to establish a non-lethal or lethal infection as required by the study design.

3. Infection and Treatment:

  • Mice are infected via an appropriate route, commonly intraperitoneal (IP) or intravenous (IV) injection, with the prepared bacterial suspension.

  • At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. The test compounds (this compound or sulfamethoxazole) and a vehicle control are administered via a clinically relevant route (e.g., oral gavage, IP, or IV injection).

  • Dosing regimens (dose and frequency) should be based on any available pharmacokinetic data or a dose-ranging study.

4. Efficacy Assessment:

  • Survival Studies: A cohort of animals is monitored for a defined period (e.g., 7-14 days), and survival is recorded daily. Kaplan-Meier survival curves are generated to compare the efficacy of the treatments.

  • Bacterial Burden Studies: At specific time points post-treatment, subsets of animals are euthanized. Blood, spleen, and/or liver are aseptically harvested, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).

5. Data Analysis:

  • Statistical analysis is performed to compare survival rates between treatment groups (e.g., log-rank test).

  • Bacterial burdens are typically compared using non-parametric tests (e.g., Mann-Whitney U test).

  • The 50% effective dose (ED50) can be calculated from dose-response studies.

Conclusion

Both this compound and sulfamethoxazole target the essential bacterial enzyme DHPS, representing a critical mechanism for antimicrobial action. While sulfamethoxazole is a well-characterized drug with extensive clinical data, the development of novel inhibitors like this compound is vital in the face of growing antibiotic resistance. The available in vitro data indicates that this compound possesses broad-spectrum antimicrobial and antifungal activity. However, a significant gap in knowledge exists regarding its in vivo efficacy. Further research, following standardized protocols such as the one outlined in this guide, is imperative to determine the therapeutic potential of this compound and to enable a direct and meaningful comparison with established drugs like sulfamethoxazole. This will be a crucial step in a data-driven approach to the development of new and effective treatments for infectious diseases.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.